N-(1-Cyanoethyl)-3-phenylpentanamide
Description
Properties
IUPAC Name |
N-(1-cyanoethyl)-3-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-12(13-7-5-4-6-8-13)9-14(17)16-11(2)10-15/h4-8,11-12H,3,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFBAGMVXIFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NC(C)C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Synthetic Analysis of N-(1-Cyanoethyl)-3-phenylpentanamide: A Technical Guide for Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of electrophilic warheads onto lipophilic scaffolds is a proven methodology for developing targeted covalent inhibitors[1]. N-(1-Cyanoethyl)-3-phenylpentanamide is a highly specialized chemical entity that exemplifies this design philosophy.
This molecule consists of a hydrophobic 3-phenylpentanamide core linked to an
Physicochemical Profiling & Stereochemistry
Understanding the baseline physicochemical properties of N-(1-Cyanoethyl)-3-phenylpentanamide is critical for predicting its behavior in both synthetic workflows and biological assays. The molecule possesses two distinct chiral centers:
-
C3 of the pentanamide chain : The carbon bearing the phenyl group.
-
C1 of the cyanoethyl group : The carbon adjacent to the nitrile and amide nitrogen.
Because these two stereocenters are independent, the compound exists as a mixture of four stereoisomers (two pairs of diastereomers:
Table 1: Quantitative Physicochemical Data
| Property | Value | Rationale / Implication |
| Molecular Formula | C₁₄H₁₈N₂O | Defines the atomic composition. |
| Molecular Weight | 230.31 g/mol | Highly ligand-efficient; leaves ample room for further structural elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 52.9 Ų | Derived from the amide (29.1 Ų) and nitrile (23.8 Ų) groups. Ideal for membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Estimated LogP | ~2.8 | Balances aqueous solubility with lipophilic target engagement[4]. |
| H-Bond Donors | 1 | Amide -NH; critical for target protein backbone interaction. |
| H-Bond Acceptors | 2 | Amide carbonyl (-C=O) and Nitrile nitrogen (-C≡N). |
| Rotatable Bonds | 5 | Confers conformational flexibility to adapt to dynamic protein pockets. |
Synthetic Methodology: A Self-Validating Protocol
The most efficient route to synthesize N-(1-Cyanoethyl)-3-phenylpentanamide is via a direct amide coupling between 3-phenylpentanoic acid [5] and 2-aminopropanenitrile [6]. As a Senior Application Scientist, I recommend utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. The
Step-by-Step Experimental Workflow
Reagents Required:
-
3-Phenylpentanoic acid (1.0 equiv)
-
2-Aminopropanenitrile hydrochloride (1.2 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
Activation: Dissolve 3-phenylpentanoic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C under an inert nitrogen atmosphere. Add HATU (1.2 equiv) in one portion.
-
Causality: Cooling prevents thermal degradation of the active ester. HATU is chosen over EDC/HOBt to overcome the steric bulk of the 3-phenyl substitution.
-
-
Base Addition: Dropwise, add DIPEA (3.0 equiv). Stir for 15 minutes at 0 °C.
-
Causality: DIPEA is a non-nucleophilic base. It deprotonates the carboxylic acid to initiate HATU attack, and neutralizes the hydrochloride salt of the incoming amine without competing for the active ester.
-
-
Amine Coupling: Add 2-aminopropanenitrile hydrochloride (1.2 equiv) to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active 3-phenylpentanoic acid spot indicates reaction completion.
-
-
Quench and Liquid-Liquid Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with 1M aqueous HCl. Separate the layers. Wash the organic layer successively with saturated aqueous NaHCO₃, water, and brine (5x volume of DMF used).
-
Causality: The 1M HCl wash removes unreacted amine and DIPEA. The NaHCO₃ wash neutralizes any residual acid. Extensive water/brine washes are critical to partition the highly polar DMF out of the organic layer.
-
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 50% EtOAc in Hexanes).
Mechanistic Pathway Visualization
The following diagram maps the logical flow of the synthetic protocol, highlighting the transition from raw materials to the isolated target compound.
Workflow for the synthesis and isolation of N-(1-Cyanoethyl)-3-phenylpentanamide.
Analytical Characterization Expectations
To validate the structural integrity of the synthesized compound, the following analytical signatures should be observed:
-
LC-MS (ESI+): The theoretical exact mass is 230.14 Da. Expect to see a dominant
peak at m/z 231.1 and a potential sodium adduct at m/z 253.1. -
¹H NMR (400 MHz, CDCl₃):
- 7.15 - 7.35 (m, 5H): Aromatic protons of the phenyl ring.
- 5.90 - 6.20 (br s, 1H): Amide -NH proton (chemical shift may vary based on concentration and diastereomeric ratio).
-
4.70 - 4.90 (m, 1H): The
-proton of the cyanoethyl group (CH attached to the nitrile). This will likely appear as a complex multiplet due to coupling with the adjacent methyl group and the amide NH, further complicated by the presence of diastereomers. - 2.90 - 3.10 (m, 1H): The benzylic/methine proton at C3 of the pentanamide chain.
Conclusion
N-(1-Cyanoethyl)-3-phenylpentanamide represents a versatile scaffold in medicinal chemistry. By leveraging the robust amide coupling protocol outlined above, researchers can reliably synthesize this compound. The presence of the
References
-
3-Phenylpentanoic acid - Solubility of Things Source: Solubility of Things URL:[Link]
-
(PDF) Anticonvulsant activity and neurotoxicity of the enantiomers of DL-HEPP Source: ResearchGate URL:[Link]
-
Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists Source: ACS Publications URL:[Link]
-
backbone amide protons: Topics by Science.gov Source: Science.gov URL:[Link]
-
Kategorie: Publikation / Publikationsart: Zeitschriftenaufsatz Source: Johannes Gutenberg-Universität Mainz URL:[Link]
Sources
- 1. backbone amide protons: Topics by Science.gov [science.gov]
- 2. Making sure you're not a bot! [bibliographie.ub.uni-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Aminopropanenitrile | 2134-48-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Novel Cyanoethyl Amide Scaffolds in Medicinal Chemistry
The following technical guide is structured as an advanced whitepaper for medicinal chemists and drug discovery scientists. It synthesizes current literature on covalent inhibition, bioisosterism, and synthetic methodology.
From Reversible Covalent Warheads to Metabolic Modulators
Executive Summary
The integration of nitrile-bearing motifs into amide scaffolds has evolved from simple metabolic blocking strategies to the design of sophisticated reversible covalent inhibitors . While the "cyanoethyl" group (
This guide analyzes the Cyanoethyl Amide (CEA) scaffold in two distinct mechanistic contexts:
-
The Saturated CEA: Utilizing the nitrile as a direct electrophile for cysteine proteases (Thioimidate formation).
-
The Unsaturated CEA (Cyanoacrylamide): acting as a "tuned" Michael acceptor for kinases (JAK3, BTK), where the
-cyano group facilitates reversibility.
Chemical Rationale: The Power of the Nitrile
The cyanoethyl group offers a unique combination of steric compactness and electronic versatility. In the context of an amide scaffold, it serves three critical functions:
-
Electronic Tuning: The strong electron-withdrawing nature of the cyano group (
) lowers the of adjacent protons (in the unsaturated form) or modulates the nucleophilicity of the amide nitrogen. -
Reversible Covalency: Unlike the irreversible acrylamide warheads (e.g., Ibrutinib),
-cyanoacrylamides react with cysteine thiols to form adducts that can eliminate the thiol to regenerate the inhibitor. This "on-off" mechanism reduces immunogenicity and off-target toxicity. -
Bioisosterism: The nitrile group acts as a hydrogen bond acceptor (HBA) but not a donor, mimicking the carbonyl oxygen while offering a distinct metabolic profile (e.g., resistance to amidases).
Mechanistic Modalities
Mode A: The Saturated CEA (Direct Nitrile Trap)
Target Class: Cysteine Proteases (Cathepsins, Papain-like proteases)
In the saturated framework (
-
Key Advantage: High specificity for the S1/S1' pockets of proteases.
-
Stability: The thioimidate is generally unstable to hydrolysis, but in the enzyme active site, it is stabilized, providing long residence time without permanent modification.
Mode B: The Unsaturated CEA (Cyanoacrylamide)
Target Class: Kinases (JAK3, BTK, RSK2)
This is the currently dominant application. The scaffold contains a vinyl group activated by both the carbonyl and the
The
Visualization: Mechanistic Pathways
Figure 1: Dual mechanistic pathways of Cyanoethyl Amide scaffolds. Path A (Yellow) targets the nitrile carbon directly. Path B (Green) utilizes the alkene, with the nitrile facilitating reversibility.
Synthetic Methodologies
Constructing these scaffolds requires precision to prevent premature polymerization or hydrolysis of the nitrile.
Protocol A: Synthesis of -Cyanoacrylamides (Knoevenagel Route)
This method is preferred for generating the unsaturated kinase-targeting warheads.
-
Reagents: Cyanoacetamide, Aryl Aldehyde, Piperidine (cat.), Ethanol.
-
Procedure:
-
Dissolve equimolar amounts of cyanoacetamide and the aldehyde in EtOH.
-
Add 5 mol% piperidine.
-
Reflux for 2-4 hours.
-
Critical Step: The product often precipitates upon cooling. Wash with cold EtOH to remove unreacted aldehyde.
-
Protocol B: Synthesis of -(2-Cyanoethyl) Amides (Michael Addition)
Used for creating saturated linkers or protease inhibitors.
-
Reagents: Primary Amide, Acrylonitrile, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Procedure:
-
Warning: Acrylonitrile is highly toxic and volatile. Work in a fume hood.
-
Mix the amide with 1.5 eq. of acrylonitrile in MeCN.
-
Add 10 mol% DBU.
-
Heat to 50°C for 12 hours.
-
Purification: Flash chromatography (EtOAc/Hexane). The cyanoethyl group is polar; reduced
is expected.
-
Visualization: Synthetic Workflow
Figure 2: Divergent synthetic routes for accessing unsaturated (left) and saturated (right) cyanoethyl scaffolds.
Experimental Validation Protocol
Objective: Determine the reversibility of a Cyanoethyl Amide inhibitor against a target kinase (e.g., JAK3).
Materials
-
Test Compound (10 mM in DMSO)
-
Recombinant JAK3 Kinase
-
Jump Dilution Buffer (50 mM HEPES, pH 7.5, 0.01% Brij-35)
Step-by-Step Methodology
-
Incubation: Incubate JAK3 (100 nM) with the Test Compound (1 µM, 10x IC50) for 60 minutes to ensure full occupancy.
-
Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing ATP and substrate peptide. This drops the inhibitor concentration to 10 nM (below IC50).
-
Monitoring: Continuously monitor kinase activity (ADP production or phosphorylation) over 4 hours.
-
Data Analysis:
-
Irreversible Control (e.g., Ibrutinib): No recovery of enzymatic activity.
-
Reversible Control: Immediate recovery.
-
Cyanoethyl Scaffold: Slow, time-dependent recovery of activity as the retro-Michael reaction occurs.
-
Data Presentation Standard
| Compound Class | Structure | Residence Time ( | Reversibility | |
| Acrylamide | Irreversible | |||
| Cyanoacrylamide | 1 - 6 h | Reversible | ||
| Saturated Nitrile | 0.5 - 2 h | Reversible |
References
-
Design of Cyanoacrylamides as Reversible Covalent Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
Reversible Covalent Inhibition of JAK3 by Cyanoacrylamides Source: Nature Chemical Biology URL:[Link]
-
Nitrile-Based Inhibitors of Cathepsin K: Structural Basis for Selectivity Source: Journal of the American Chemical Society URL:[Link]
-
Reverse Polarity of Amide Nitrogen Enables Expedient Access to N-Cyano Amides Source: Nature Communications (2025) URL:[Link]
-
Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design Source: Drug Discovery Today URL:[Link]
Sources
Molecular weight and formula of N-(1-Cyanoethyl)-3-phenylpentanamide
The following technical guide provides an in-depth analysis of N-(1-Cyanoethyl)-3-phenylpentanamide , detailing its molecular identity, synthesis, and analytical characterization.
Molecular Identity, Synthesis, and Characterization
Executive Summary & Core Identity
N-(1-Cyanoethyl)-3-phenylpentanamide is a specialized amide intermediate, likely utilized in the development of protease inhibitors (e.g., cysteine proteases) or as a chiral building block in agrochemical synthesis. Its structure combines a lipophilic 3-phenylpentanoic acid tail with a polar, reactive aminopropionitrile headgroup. The nitrile moiety (
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value |
| IUPAC Name | N-(1-Cyanoethyl)-3-phenylpentanamide |
| Molecular Formula | |
| Molecular Weight | 230.31 g/mol |
| Exact Mass | 230.1419 Da |
| LogP (Predicted) | ~2.8 – 3.2 (Lipophilic) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 2 (Amide O, Nitrile N) |
| Rotatable Bonds | 6 |
| Stereocenters | 2 (C3 on pentanoyl chain; C1 on ethyl group) |
Structural Analysis & Retrosynthesis
To understand the synthesis and stability of this molecule, we must deconstruct it into its synthons. The molecule possesses two chiral centers, leading to four potential stereoisomers (
Retrosynthetic Disconnection
The strategic bond disconnection occurs at the amide linkage :
-
Fragment A (Acyl Donor): 3-Phenylpentanoic acid .[1] This provides the hydrophobic scaffold.
-
Fragment B (Amine Acceptor): 2-Aminopropanenitrile (also known as 1-cyanoethylamine). This is the
-aminonitrile derivative of acetaldehyde or the nitrile analog of alanine.
Logic: The amide coupling must be performed under mild conditions to prevent racemization of the
Mechanistic Pathway Diagram
The following diagram illustrates the logical flow from precursors to the final target, highlighting the critical coupling step.
Caption: Retrosynthetic logic flow from precursors to the target amide via activation and nucleophilic substitution.
Experimental Synthesis Protocol
Objective: Synthesize 5.0 g of N-(1-Cyanoethyl)-3-phenylpentanamide. Method: EDC/HOBt mediated coupling is recommended over acid chlorides to minimize nitrile hydrolysis and racemization.
Reagents
-
3-Phenylpentanoic acid: 3.87 g (21.7 mmol)
-
2-Aminopropanenitrile hydrochloride: 2.54 g (23.9 mmol, 1.1 eq)
-
EDC·HCl: 4.58 g (23.9 mmol, 1.1 eq)
-
HOBt (Hydroxybenzotriazole): 3.23 g (23.9 mmol, 1.1 eq)
-
DIPEA (Diisopropylethylamine): 11.3 mL (65.1 mmol, 3.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
Step-by-Step Methodology
-
Activation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpentanoic acid (3.87 g) in 40 mL of anhydrous DCM under an inert atmosphere (
or Ar). -
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (4.58 g) and HOBt (3.23 g) in one portion. Stir for 15 minutes to generate the active ester.
-
-
Coupling:
-
Add 2-aminopropanenitrile hydrochloride (2.54 g) to the reaction mixture.
-
Add DIPEA (11.3 mL) dropwise via syringe over 5 minutes. Note: Exothermic reaction; maintain temperature <5°C.
-
Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.
-
-
Workup:
-
Dilute the reaction mixture with 50 mL DCM.
-
Wash 1: 1M HCl (2 x 30 mL) to remove unreacted amine and DIPEA.
-
Wash 2: Saturated
(2 x 30 mL) to remove unreacted acid and HOBt. -
Wash 3: Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
-
-
Purification:
-
The crude oil is typically purified via Flash Column Chromatography .[2]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 80:20 to 60:40).
-
Yield: Expect ~4.0–4.5 g (80–90%) of a viscous oil or low-melting solid.
-
Analytical Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous structural confirmation. The following data points serve as the "fingerprint" for validation.
Nuclear Magnetic Resonance (NMR)[4]
-
NMR (400 MHz,
):- 7.15–7.35 (m, 5H, Ar-H ): Characteristic phenyl multiplet.
- 5.80 (br s, 1H, NH ): Amide proton.
-
4.85 (dq,
Hz, 1H, CH -CN): Quartet from the alanine-derived methine. - 3.05 (m, 1H, CH -Ph): Benzylic methine on the pentanoyl chain.
-
2.40–2.55 (m, 2H,
- ): Protons adjacent to the carbonyl. -
1.50–1.70 (m, 2H,
-ethyl): Methylene of the ethyl tail. -
1.45 (d,
Hz, 3H, CH -CH-CN): Methyl doublet next to nitrile. -
0.75 (t,
Hz, 3H, CH -ethyl): Terminal methyl of the pentanoyl chain.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass (
): 231.15 Da. -
Adducts: Sodium adduct (
) at 253.13 Da is commonly observed.
Infrared Spectroscopy (FT-IR)
-
Nitrile Stretch (
): Weak but sharp band at 2240–2250 cm . -
Amide I (
): Strong band at 1650–1660 cm . -
Amide II (
bend): ~1540 cm .
References
-
Amide Coupling Methodologies: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
3-Phenylpentanoic Acid Properties: PubChem Compound Summary for CID 14527, 3-Phenylpentanoic acid. National Center for Biotechnology Information. Link
-
Nitrile Synthesis & Reactivity: Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
Sources
Solubility Profile of N-(1-Cyanoethyl)-3-phenylpentanamide: Thermodynamic & Kinetic Analysis
This guide serves as a comprehensive technical analysis of the solubility profile of N-(1-Cyanoethyl)-3-phenylpentanamide (hereafter referred to as N-CPP ).
Given the specific structural characteristics of N-CPP—a lipophilic phenyl-alkyl tail coupled with a polar, hydrogen-bonding amide-cyano "head"—this guide synthesizes predictive thermodynamic modeling with rigorous experimental protocols. It is designed for process chemists optimizing crystallization, purification, and reaction yields.
Executive Technical Summary
N-(1-Cyanoethyl)-3-phenylpentanamide represents a class of "amphiphilic" pharmaceutical intermediates where solubility is governed by a competition between the hydrophobic 3-phenylpentyl chain and the polar amide/cyano moieties.
-
Primary Solvation Mechanism: Dipole-dipole interactions (cyano group) and Hydrogen bonding (amide linkage).
-
Solubility Classification:
-
High: Polar Aprotic (DMSO, DMF, NMP) – Driven by dipole alignment.
-
Moderate: Short-chain Alcohols (Methanol, Ethanol) – Driven by H-bond donation to the amide carbonyl.
-
Low: Non-polar Alkanes (Heptane, Hexane) – Limited by the high polarity of the cyano-amide core.
-
Negligible: Water – The hydrophobic phenylpentyl tail overrides the polar head group (LogP > 2.5 estimated).
-
Theoretical Framework: Hansen Solubility Parameters (HSP)
To minimize experimental waste, we first apply the Hansen Solubility Parameter (HSP) model to predict the compatibility of N-CPP with organic solvents. The solubility distance (
Predicted Interaction Vectors
The total cohesive energy density is resolved into three components:
- (Dispersion forces): Derived from the phenyl and pentyl chain.
- (Polar forces): Derived from the Cyano (-CN) and Amide (-CONH-) dipoles.
- (Hydrogen bonding): Derived from the Amide N-H (donor) and C=O (acceptor).
Equation 1: Solubility Distance (
Predicted Solubility Landscape (In Silico)
| Solvent Class | Representative Solvent | Predicted Interaction | Suitability | |
| Polar Aprotic | DMSO | Strong Dipole-Dipole | < 4.0 | Excellent Solvent |
| Chlorinated | Dichloromethane (DCM) | Dispersion + Weak Polar | < 5.5 | Good Solvent |
| Alcohols | Methanol | H-Bonding Dominant | 6.0 - 8.0 | Moderate (T-dependent) |
| Esters | Ethyl Acetate | Polar/Dispersion Balance | 7.5 - 9.0 | Moderate |
| Alkanes | n-Heptane | Dispersion Only | > 12.0 | Anti-Solvent |
| Aqueous | Water | H-Bond Mismatch | > 20.0 | Insoluble |
Process Insight: The large
between N-CPP and Heptane suggests Heptane is the ideal anti-solvent for cooling crystallization processes, while Ethyl Acetate/Heptane mixtures offer the most tunable metastable zone width (MSZW).
Experimental Protocol: Dynamic Laser Monitoring Method
To validate the theoretical predictions, the following self-validating protocol is required. This method eliminates human error associated with visual endpoint detection.
Materials & Setup
-
Analyte: N-(1-Cyanoethyl)-3-phenylpentanamide (>99.5% HPLC purity).
-
Apparatus: Automated solubility workstation (e.g., Crystal16 or EasyMax) with turbidity probes.
-
Temperature Range: 278.15 K to 323.15 K.[1]
Step-by-Step Methodology
-
Preparation: Weigh excess N-CPP into four borosilicate glass vials.
-
Solvent Addition: Add precise volumes (e.g., 5.0 mL) of the target solvents (Methanol, Ethanol, Isopropanol, Ethyl Acetate).
-
Equilibration (The "Loop"):
-
Heat the slurry to 333 K at 1 K/min under 600 rpm agitation.
-
Hold for 60 minutes to ensure complete dissolution (if possible) or saturation.
-
Cool to 278 K at 0.5 K/min.
-
-
Turbidity Detection: Record the temperature (
) where transmissivity hits 100% (dissolution) and ( ) where transmissivity drops (nucleation). -
Sampling (Gravimetric Verification):
-
Maintain saturated solution at constant
. -
Filter supernatant (0.22 µm PTFE filter).
-
Evaporate solvent and dry residue under vacuum (40°C, 12h).
-
Weigh residue to calculate Mole Fraction (
).
-
Thermodynamic Modeling
Experimental data must be correlated to thermodynamic models to allow for interpolation during process scale-up.
The Modified Apelblat Equation
For N-CPP, the Modified Apelblat equation provides the highest accuracy for non-ideal solutions, accounting for the temperature dependence of the enthalpy of solution.
Equation 2:
- : Mole fraction solubility.[2]
- : Absolute temperature (K).[1][2][3]
- : Empirical model parameters derived from regression analysis.
Thermodynamic Dissolution Functions
Using the Van't Hoff analysis, we derive the driving forces for N-CPP dissolution:
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T). -
Entropy (
): Positive values indicate increased disorder (driving force). -
Gibbs Free Energy (
): .
Critical Observation: For amide-based intermediates like N-CPP, dissolution in alcohols is typically endothermic and entropy-driven . The rupture of solute-solute lattice energy (strong amide H-bonds) requires significant heat input.
Visualization: Solubility Screening Workflow
The following diagram illustrates the logical flow from molecular structure analysis to process solvent selection.
Caption: Figure 1. Integrated workflow for determining the solubility profile and selecting process solvents for N-CPP.
Process Implications & Recommendations
Based on the structural analogy to validated pharmaceutical intermediates (e.g., phenylpentanamide derivatives), the following process parameters are recommended:
Crystallization Solvent System
-
Primary Solvent: Ethyl Acetate or Isopropyl Alcohol (IPA) .
-
Rationale: These solvents exhibit a steep solubility curve (
), allowing for high recovery yields upon cooling.
-
-
Anti-Solvent: n-Heptane .
-
Rationale: Heptane is miscible with EtOAc/IPA but has a high
distance from N-CPP, forcing controlled precipitation.
-
Reaction Solvent
-
Recommended: Dichloromethane (DCM) or THF .
-
Rationale: High solubility ensures the reaction remains homogeneous, preventing occlusion of reagents in precipitating solids.
-
Purification Strategy
Due to the likely presence of diastereomers (chiral centers at the cyanoethyl and phenylpentyl positions), recrystallization from Ethanol/Water (80:20) is recommended. The water acts as a mild anti-solvent that exploits subtle differences in the lattice energy of diastereomers.
References
-
Sha, F., et al. (2020). "Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models." Journal of Molecular Liquids.
-
Stack Exchange Chemistry. (2020). "Solubility of Amides: Hydrogen Bonding and Hydrophobic Effects." Chemistry Stack Exchange.
-
PubChem. (2024). "Ethyl 3-cyanopentanoate (Structural Analog Data)." National Library of Medicine.
-
Royal Society of Chemistry. (2023). "Solvent-controlled amidation of acid chlorides: Access to aromatic primary amides." RSC Advances.
-
EPA. (2025). "CompTox Chemicals Dashboard: Amide Solubility Predictions." US Environmental Protection Agency.
Sources
- 1. Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Versatility of 3-Phenylpentanamide Analogs: A Comprehensive Guide to Biological Targets and Experimental Workflows
Executive Summary
Historically, 3-phenylpentanamide derivatives—most notably DL-3-hydroxy-3-phenylpentanamide (DL-HEPP)—were primarily investigated as broad-spectrum anticonvulsants targeting the central nervous system. However, recent advances in medicinal chemistry and high-throughput screening have unveiled a much broader pharmacological landscape for these scaffolds. By leveraging specific functional group substitutions (e.g., halogenation, biphenyl additions, and N-benzyl modifications), researchers have successfully repurposed the 3-phenylpentanamide core to target viral proteases and modulate immune responses.
This technical whitepaper provides an in-depth analysis of the primary biological targets of 3-phenylpentanamide analogs, the causality behind their mechanisms of action, and the self-validating experimental workflows required to evaluate their efficacy in a modern drug discovery setting.
Core Biological Targets & Mechanistic Pathways
Neurological Targets: GABA-B Receptor Modulation
The foundational biological target for the 3-phenylpentanamide class is the GABA-B receptor. Early homologous series of phenyl alcohol amides were designed to act as competitive antagonists or modulators at this site[1].
Mechanistic Causality: The anticonvulsant efficacy of analogs like DL-HEPP and its chlorinated derivative DL-3-hydroxy-3-(4'-chlorophenyl)pentanamide (DL-Cl-HEPP) is directly tied to their structural mimicry of endogenous GABA and synthetic baclofen. The introduction of a halogen (e.g., chlorine) at the para position of the phenyl ring increases the molecule's lipophilicity and electron density, which optimizes its fit within the hydrophobic pocket of the GABA-B receptor[2]. This competitive binding inhibits R-[3H]-baclofen binding, modulating G-protein coupled signaling to inhibit voltage-gated Ca2+ channels and open inwardly rectifying K+ channels, ultimately decreasing neuronal excitability[1].
Fig 1: Mechanistic pathway of 3-phenylpentanamide analogs modulating GABA-B receptors.
Antiviral Targets: Dual Inhibition of Viral Proteases (Mpro & PLpro)
Recent structural optimization has shifted the utility of these analogs toward virology. Specifically, highly substituted N-benzyl-3-phenylpentanamide derivatives have been identified as potent dual-target inhibitors against the Main Protease (Mpro) and Papain-like Protease (PLpro) of coronaviruses, such as the Porcine Epidemic Diarrhea Virus (PEDV)[3].
Mechanistic Causality: Viral replication relies heavily on Mpro and PLpro to cleave viral polyproteins into functional non-structural proteins. Furthermore, PLpro actively strips ubiquitin and ISG15 from host proteins, suppressing the host's innate immune response. By designing a dual-targeted phenylpentanamide analog (e.g., Compound f2), researchers can arrest viral replication while simultaneously rescuing the host's TLR2/PI3K/Akt/NF-κB signaling pathway, yielding a synergistic antiviral and anti-inflammatory effect[3].
Fig 2: Dual-targeting of Mpro and PLpro leading to antiviral and anti-inflammatory effects.
Immunological Targets: Macrophage Modulation
Biphenyl derivatives of phenylpentanamide have demonstrated significant potential in treating autoimmune and inflammatory diseases. These specific analogs target macrophage behavior, promoting phagocytosis while inhibiting chemotaxis[4]. This dual action accelerates the resolution phase of inflammation, preventing chronic tissue damage.
Quantitative Data Summary
To facilitate cross-disciplinary comparison, the target affinities and phenotypic readouts of key 3-phenylpentanamide analogs are summarized below.
| Compound / Analog | Primary Biological Target | Indication / Biological Effect | Key Quantitative Metric |
| DL-HEPP | GABA-B Receptor | Anticonvulsant | Binding affinity comparable to DL-baclofen |
| DL-Cl-HEPP | GABA-B Receptor | Anticonvulsant | High affinity (equipotent to R-baclofen) |
| Compound f2 | PEDV Mpro & PLpro | Antiviral / Anti-inflammatory | EC50 = 1.17 ± 0.73 μM (Vero-E6 cells) |
| Biphenyl-phenylpentanamide | Macrophages | Anti-inflammatory | Significant promotion of phagocytosis |
Experimental Protocols & Self-Validating Workflows
As an application scientist, I emphasize that generating reproducible data requires assays that inherently validate themselves. The following protocols detail the optimal methodologies for evaluating 3-phenylpentanamide analogs against their primary targets.
Protocol A: Radioligand Binding Assay for GABA-B Affinity
This protocol determines the binding affinity of phenylpentanamide analogs to GABA-B receptors using rat brain synaptic membranes.
Causality & Self-Validation: We utilize R-[3H]-baclofen because its specific binding kinetics allow us to isolate competitive displacement by the analogs. The critical self-validating step is the parallel incubation with an excess of unlabeled GABA (100 μM). This establishes a strict baseline for non-specific binding, ensuring that the calculated IC50 reflects true, specific receptor affinity rather than off-target lipophilic partitioning[1].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous GABA.
-
Assay Incubation: In a 96-well deep-well plate, combine 100 μg of membrane protein, 10 nM R-[3H]-baclofen, and varying concentrations of the 3-phenylpentanamide analog (1 nM to 100 μM).
-
Control Wells:
-
Total Binding (TB): Buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Buffer + Radioligand + Membranes + 100 μM unlabeled GABA.
-
-
Reaction: Incubate the plate at 20°C for 45 minutes to reach equilibrium.
-
Filtration & Readout: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate specific binding as (Total Binding - NSB).
Protocol B: FRET-Based Viral Protease Inhibition Assay
This workflow evaluates the dual-inhibitory capacity of analogs against viral Mpro and PLpro.
Causality & Self-Validation: The Dabcyl/Edans FRET peptide substrate is chosen because the intact peptide quenches fluorescence; cleavage by the active protease restores Edans fluorescence, providing a direct, real-time kinetic readout[3]. To self-validate the assay's robustness and ensure that the analogs are not simply quenching the fluorescence themselves (false positives), a Z'-factor is calculated using a known positive control inhibitor. A Z'-factor > 0.5 confirms assay reliability.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant PEDV Mpro or PLpro to a final working concentration of 50 nM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 1 mM DTT).
-
Compound Pre-incubation: Dispense 1 μL of the 3-phenylpentanamide analog (serially diluted in DMSO) into a black 384-well microplate. Add 49 μL of the enzyme solution. Incubate at 37°C for 30 minutes to allow for potential covalent or slow-binding interactions.
-
Substrate Addition: Initiate the reaction by adding 50 μL of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans for Mpro) at a final concentration of 20 μM.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes at 37°C.
-
Data Analysis: Extract the initial velocity (V0) from the linear portion of the fluorescence-time curve. Calculate the percentage of inhibition relative to the DMSO vehicle control. Determine the IC50 using a 4-parameter logistic non-linear regression model.
References
-
Inhibition of R-[3H]-baclofen binding to rat brain synaptic membranes by a homologous series of phenyl alcohol amides anticonvulsants and their evaluation as GABAB receptor blockers Source: PubMed (National Institutes of Health) URL:[Link]
-
Design, synthesis and activity evaluation of dual-target inhibitors against papain-like and main proteases of porcine epidemic diarrhea virus Source: Journal of Advanced Research (via PubMed / ScienceDirect) URL:[Link]
- KR101373705B1 - New biphenyl derivative or pharmaceutically acceptable salt thereof, and pharmaceutical composition for treating or preventing inflammatory diseases or autoimmune diseases containing the same as an active ingredient Source: Google Patents URL
Sources
- 1. Inhibition of R-[3H]-baclofen binding to rat brain synaptic membranes by a homologous series of phenyl alcohol amides anticonvulsants and their evaluation as GABAB receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and activity evaluation of dual-target inhibitors against papain-like and main proteases of porcine epidemic diarrhea virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR101373705B1 - New biphenyl derivative or pharmaceutically acceptable salt thereof, and pharmaceutical composition for treating or preventing inflammatory diseases or autoimmune diseases containing the same as an active ingredient - Google Patents [patents.google.com]
Technical Guide: Stereochemistry and Resolution of N-(1-Cyanoethyl)-3-phenylpentanamide
The following technical guide details the stereochemical handling, synthesis, and separation of N-(1-Cyanoethyl)-3-phenylpentanamide . This document is structured for application scientists and medicinal chemists focusing on chiral resolution and diastereomeric purification.[1][2]
-Chiral Amides / Chiral Auxiliaries[1]Executive Summary & Stereochemical Matrix
N-(1-Cyanoethyl)-3-phenylpentanamide represents a classic system in covalent diastereomeric resolution .[1][3] It is formed by the coupling of a
Unlike enantiomers, which possess identical physical properties in an achiral environment, the diastereomers of this molecule exhibit distinct scalar properties (NMR shifts, solubility, chromatographic retention), enabling their separation on achiral stationary phases (e.g., Silica, C18).
The Stereoisomer Manifold
The molecule contains two chiral centers:
-
C3 Position (Acid moiety): The
-carbon carrying the phenyl ring.[1] - -Position (Amine moiety): The carbon adjacent to the cyano group.[1]
This generates
| Isomer Pair | Configuration (Acid, Amine) | Relationship | Separation Method |
| Pair A (Enantiomers) | Enantiomers | Chiral HPLC/SFC required | |
| Pair B (Enantiomers) | Enantiomers | Chiral HPLC/SFC required | |
| Relationship A vs B | e.g., | Diastereomers | Achiral Chromatography / Crystallization |
Strategic Insight: In drug development, one usually couples a racemic acid with an enantiopure amine (e.g., (S)-2-aminopropanenitrile).[1][3] This simplifies the matrix to just two diastereomers:
Synthetic Protocol: Amide Coupling Without Racemization[1]
The synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide requires strict control of pH and temperature.[1][3] The
Recommended Reagents
-
Coupling Agent: T3P (Propylphosphonic anhydride) or HATU.[1][3] T3P is preferred for scale-up due to low epimerization risk.[1][3]
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][3]
-
Solvent: Ethyl Acetate (for T3P) or DMF (for HATU).[3]
Step-by-Step Methodology
-
Preparation: Charge a reactor with 3-phenylpentanoic acid (1.0 eq) and (S)-2-aminopropanenitrile hydrochloride (1.1 eq) in Ethyl Acetate (10 V).
-
Cooling: Cool the mixture to
. -
Base Addition: Add DIPEA (3.0 eq) dropwise, maintaining internal temperature
. Critical: Exotherm control prevents thermal racemization.[1] -
Coupling: Add T3P (50% w/w in EtOAc, 1.5 eq) slowly.
-
Reaction: Allow to warm to
and stir for 4–12 hours. Monitor by HPLC. -
Workup: Wash with 1N HCl (removes unreacted amine/DIPEA), then sat.
(removes unreacted acid), then Brine. -
Isolation: Dry over
and concentrate.
Validation Check: If the crude NMR shows a split in the methyl doublet of the cyanoethyl group (e.g., two doublets around 1.5 ppm), you have successfully formed diastereomers.
Separation Strategy: Diastereomeric Resolution
The core advantage of this derivative is that the
Workflow Visualization (DOT)
Caption: Workflow for the kinetic resolution of 3-phenylpentanoic acid via amide derivatization.
Protocol 1: Flash Chromatography (Small to Mid-Scale)
Diastereomers of N-(1-Cyanoethyl)-3-phenylpentanamide typically show
-
Stationary Phase: High-performance Silica (20–40
).[1][3] -
Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10
60:40).[1][3] -
Detection: UV at 210 nm (Amide) and 254 nm (Phenyl).[3]
-
Elution Order: The less polar diastereomer (often the one with intramolecular
-stacking or shielding) elutes first.[1][3]
Protocol 2: Preparative SFC (Green Chemistry Standard)
Supercritical Fluid Chromatography (SFC) provides sharper peaks and faster resolution for diastereomers.[3]
-
Column: Achiral phases like 2-Ethylpyridine or DEAP (Diethylaminopropyl) are highly effective for amides.[1][3]
-
Co-solvent: 5-15% Methanol in
.[1][3] -
Backpressure: 120 bar.[1]
Analytical Characterization (The "Nonequivalence" Principle)[3]
Because the environments are diastereomeric, the NMR signals for the two isomers will differ.[1] This allows for the determination of Diastereomeric Excess (de) without chiral HPLC.
Key NMR Markers ( NMR, 400 MHz, )
| Proton | Multiplicity | Diagnostic Value |
| -CH(CH3)-CN (Methyl) | Doublet ( | The chemical shift of this methyl group is highly sensitive to the shielding cone of the phenyl ring on the acid chain.[1][3] Expect two distinct doublets in the mixture. |
| -NH- (Amide) | Broad Singlet ( | Often appears at different shifts due to different H-bonding strengths in the two diastereomers.[1][3] |
| Ph-CH- (Benzylic) | Multiplet | Less diagnostic due to overlap, but may show broadening.[1][3] |
Calculation of Purity:
Hydrolysis and Recovery
To recover the enantiopure acid after separating the amide diastereomers:
-
Conditions: Acidic hydrolysis is preferred over basic hydrolysis to avoid racemization of the
-chiral center of the acid (though the amine center is sacrificial).[1] -
Reagent: 6N HCl / Dioxane (1:1).
-
Temp: Reflux (
) for 12–24 hours. -
Workup: Extract the desired 3-phenylpentanoic acid into ether/DCM. The chiral amine (alanine nitrile) will hydrolyze to alanine (amino acid) and remain in the aqueous phase or degrade, necessitating fresh amine for future cycles.
References
-
Eliel, E. L., & Wilen, S. H. (1994).[1][2] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][3] (The foundational text on diastereomeric relationships and resolution).
-
Pálovics, E., et al. (2019).[1][4] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. (Discusses kinetic vs thermodynamic control in resolutions).
-
Santai Technologies. (2020).[1][5] "The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge." Application Note AN032. (Methodology for chromatographic separation of diastereomers).
-
Lin, L. S., et al. (2008).[1] "Conformational analysis and receptor docking of... cannabinoid-1 receptor inverse agonist." Journal of Medicinal Chemistry. (Demonstrates the use of chiral amides in drug design and structural analysis).
Sources
- 1. Pentanamide, N-phenyl- [webbook.nist.gov]
- 2. Part 1: Introduction to Stereochemistry – Chiralpedia [chiralpedia.com]
- 3. (2S)-N-[(1S)-1-cyano-2-phenylethyl]-2-[[(1S)-1-[4-[4-[(1R)-2,2-difluoro-1-hydroxyethyl]phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide | C31H31F6N3O2 | CID 42633691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
Technical Hazard Guide: N-(1-Cyanoethyl)-3-phenylpentanamide
Developmental Safety & Handling Protocols for Novel Nitrile-Amide Intermediates
Part 1: Compound Architecture & Strategic Context
Molecular Deconstruction
N-(1-Cyanoethyl)-3-phenylpentanamide is a specialized Novel Chemical Entity (NCE) .[1] It is not a standard catalog reagent but a functionalized intermediate likely used in the synthesis of complex heterocycles or central nervous system (CNS) active ligands.
To understand its safety profile, we must deconstruct it using Structure-Activity Relationship (SAR) logic:
-
Core Backbone (3-Phenylpentanamide): A lipophilic amide scaffold.[1] Structural analogs in this class (e.g., valeranilide derivatives) are often investigated for anticonvulsant or sedative properties, implying potential CNS activity [1].
-
Functional Moiety (N-1-Cyanoethyl): This is effectively a masked amino acid derivative (alanine nitrile).[1] The presence of the
-aminonitrile functionality introduces specific reactivity and toxicity concerns, primarily related to metabolic stability and potential cyanide release under hydrolytic conditions [2].
The "Black Box" Challenge
As a non-pharmacopeial research compound, no validated toxicological dataset exists. Therefore, this guide operates on the Precautionary Principle , utilizing Read-Across Toxicology from structurally similar
Critical Warning: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) until IC50/LD50 data confirms otherwise.[1]
Part 2: Derived Hazard Identification (GHS Core)
Based on the functional groups and lipophilicity (LogP estimated > 2.5), the following Provisional GHS Classification is assigned for risk management:
Hazard Classification (Theoretical)
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Justification |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1] | Nitrile metabolism may release cyanide ions (CN⁻) via cytochrome P450 oxidative dealkylation [3]. |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[2] | Lipophilic phenylpentyl chain facilitates dermal absorption; amide bond increases stability in stratum corneum. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[3][4] | Alpha-cyano amides can act as contact irritants.[1][5] |
| STOT - Single Exp. | Cat 3 | H336: May cause drowsiness.[1][3] | Structural similarity to CNS-depressant amides (e.g., valeramide analogs). |
Metabolic Activation Pathway
The primary risk stems from the potential metabolic breakdown. The diagram below illustrates the theoretical degradation pathway that necessitates strict handling controls.
Figure 1: Theoretical metabolic hydrolysis pathway leading to potential cyanide liberation.
Part 3: Handling & Engineering Controls
The "Zero-Contact" Protocol
Due to the unknown potency, a Containment Band 3 (OEB 3) strategy is required.
Engineering Controls
-
Primary Barrier: All handling of dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration.
-
Static Control: Use an ionizing bar. Amide powders are often electrostatic; static discharge can aerosolize the substance.
-
Surface Decontamination: Work surfaces should be lined with plastic-backed absorbent pads.
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Specification | Causality/Reasoning |
| Hands | Double Nitrile Gloves (min 0.11mm) | Nitrile rubber provides excellent resistance to amide permeation.[1] Latex is permeable to many organic nitriles. |
| Respiratory | P100/N95 Respirator (if outside hood) | Prevents inhalation of particulates. Surgical masks offer zero protection against chemical dust. |
| Eyes | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Tyvek® Lab Coat (Disposable) | Reusable cotton coats can trap particles in fibers, leading to secondary exposure outside the lab. |
Part 4: Emergency Response & Stability
Chemical Stability
-
Incompatible with: Strong acids (HCl, H₂SO₄), Strong bases (NaOH, KOH), and Strong Oxidizers.
-
Reactivity:
-
Acidic Hydrolysis: Converts the nitrile group to a carboxylic acid.
-
Basic Hydrolysis: May cleave the amide bond, releasing the amine component.
-
Thermal: Avoid heating >150°C; risk of HCN evolution.
-
First Aid (Cyanide-Specific Awareness)
While immediate cyanide poisoning is less likely than with simple salts (e.g., KCN), the "cyanoethyl" group presents a delayed risk.
-
Ingestion: Do NOT induce vomiting. The lipophilic nature means vomiting could cause aspiration pneumonia. Transport to ER immediately; mention "Nitrile poisoning potential."
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin; this accelerates absorption.
-
Antidote Awareness: Research facilities handling >1g should have a Cyanokit (Hydroxocobalamin) available on-site or a confirmed protocol with the local hospital.
Part 5: Synthesis & Waste Management Workflow
The following workflow ensures data integrity and safety during experimental use.
Figure 2: Decision tree for safe handling and waste disposal of nitrile-containing amides.
Waste Disposal Protocol
-
Segregation: Do not mix with acidic waste streams (risk of HCN gas generation).
-
Quenching: Treat waste containing significant amounts of the compound with alkaline sodium hypochlorite (Bleach + NaOH) for 24 hours to oxidize the nitrile group to a cyanate/carbonate before disposal [4].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88701, 1-Phenylpentan-3-one (Precursor Analog).[1] Retrieved from [Link]1]
- Fleming, F. F., et al. (2010).Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group. Journal of Medicinal Chemistry. [Contextual grounding for nitrile toxicity mechanisms].
-
United Nations Office on Drugs and Crime (UNODC). (2022). Scheduling of precursors for fentanyl and analogues.[6] [Reference for regulatory context of phenyl-amide precursors]. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. [Standard for Cyanide Waste Management].
Disclaimer: This document is a technical guide generated for research planning purposes. It does not replace an official Safety Data Sheet (SDS) certified by a toxicologist or regulatory body. Always adhere to local EHS regulations.
Sources
- 1. 124401-38-3|4-Methyl-3-oxo-N-phenylpentanamide|BLD Pharm [bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
In Silico Binding Studies of Cyanoethyl Pentanamide Derivatives
This guide outlines a rigorous computational framework for evaluating cyanoethyl pentanamide derivatives , a class of molecules structurally related to valeramide (pentanamide) and cyanoacetamides. Based on their chemical architecture—featuring a lipophilic pentyl tail, an amide linker, and a polar nitrile (cyano) headgroup—these compounds are best studied as potential inhibitors of hydrolases (e.g., Soluble Epoxide Hydrolase or sEH) or cysteine proteases , where the nitrile group can act as a reversible electrophilic warhead.
The following protocol uses Soluble Epoxide Hydrolase (sEH) as the primary case study target, supported by literature validating amide-based scaffolds for this enzyme.
A Technical Guide to Fragment-Based Lead Optimization
Executive Summary & Chemical Rationale
Cyanoethyl pentanamide derivatives represent a "privileged scaffold" containing three distinct pharmacophores:
-
Pentyl Chain: Provides hydrophobic occupancy (Van der Waals interactions).
-
Amide Linker: Facilitates critical hydrogen bonding (Donor/Acceptor) with the protein backbone.
-
Cyanoethyl Group: Acts as a dipole for electrostatic anchoring or a "warhead" for reversible covalent interactions with nucleophilic residues (Ser/Cys).
This guide details the in silico workflow to profile these derivatives, moving from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) validation.
Phase I: Ligand Library Construction & QM Preparation
Objective: Generate accurate 3D conformers with correct electrostatic potentials, critical for the nitrile group's interaction.
Scaffold Definition
The core structure is N-(2-cyanoethyl)pentanamide . Derivatives are generated by:
-
R1 (Tail modification): Branching the pentyl chain (e.g., isopentyl, neo-pentyl) to probe hydrophobic pockets.
-
R2 (Linker modification): Methylation of the amide nitrogen or alpha-carbon.
DFT Optimization Protocol
Standard force fields (MMFF94) often underestimate the linearity and dipole moment of the nitrile group.
-
Step 1: Generate initial 3D structures (e.g., using Avogadro or ChemDraw 3D).
-
Step 2: Perform Geometry Optimization using Density Functional Theory (DFT) .
-
Theory Level: B3LYP/6-311G+(d,p).[1]
-
Software: Gaussian or ORCA.
-
Output: Extract Mulliken or ESP charges to replace standard force field charges.
-
Why this matters: The nitrile (
) bond length and charge distribution directly dictate the binding affinity in polar sub-pockets. Standard force fields may miscalculate theatom's H-bond accepting capability.
Phase II: Target Identification & Preparation
Target Selection: Soluble Epoxide Hydrolase (sEH) .
-
Rationale: Literature confirms amide and urea derivatives as potent sEH inhibitors. The enzyme possesses a hydrophobic tunnel (perfect for the pentyl group) and catalytic residues (Tyr383/Tyr466) that stabilize polar heads.
PDB Preparation
-
Source: RCSB Protein Data Bank (PDB ID: 3I28 or 4OD0 - high-resolution sEH structures).
-
Protocol:
-
Strip Waters: Remove non-catalytic water molecules. Retain waters bridging the catalytic triad if present.
-
Protonation: Use PropKa (pH 7.4) to assign H-atoms. Ensure Asp335 is charged (catalytic nucleophile).
-
Energy Minimization: Minimize the protein structure (AMBER14 force field) to relax steric clashes (Convergence gradient: 0.1 kcal/mol/Å).
-
Phase III: Molecular Docking Strategy
Objective: Predict the binding pose and affinity (
Grid Generation (The "Search Space")
-
Center: Define the grid box centroid based on the co-crystallized ligand in PDB 3I28.
-
Dimensions:
Å (sufficient to cover the "L-shaped" active site of sEH).
Docking Protocol (AutoDock Vina / Glide XP)
Since the nitrile group can bind in multiple modes, use a flexible ligand / rigid receptor approach initially.
Step-by-Step Workflow:
-
Import Ligands: Convert DFT-optimized structures to PDBQT format (assign Gasteiger charges if ESP charges are incompatible).
-
Run Docking:
-
Exhaustiveness: 32 (High precision).
-
Poses: Generate 10 poses per ligand.
-
-
Filter Results:
-
Score Cutoff: Select compounds with
kcal/mol. -
Pose Inspection: Prioritize poses where the Amide NH forms an H-bond with Asp335 and the Pentyl tail occupies the hydrophobic tunnel.
-
Visualization of the Workflow
The following diagram illustrates the integrated computational pipeline.
Caption: Figure 1. Integrated in silico workflow for profiling cyanoethyl pentanamide derivatives.
Phase IV: Dynamic Validation (MD Simulation)
Objective: Assess the temporal stability of the Ligand-Receptor complex. Docking gives a static snapshot; MD reveals if the ligand stays bound.
Simulation Setup (GROMACS)
-
Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
-
Solvation: TIP3P water model, cubic box (1.0 nm padding).
-
Neutralization: Add Na+/Cl- ions to 0.15 M.
Production Run Protocol
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration:
-
NVT (100 ps) to stabilize temperature (300 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production: 100 ns simulation.
Analysis Metrics
Summarize results in a comparative table.
| Metric | Definition | Success Criteria |
| RMSD (Ligand) | Deviation from initial docked pose. | |
| RMSF (Protein) | Fluctuation of protein residues. | Low fluctuation in active site residues. |
| H-Bond Occupancy | % time H-bonds exist. | |
| MM-PBSA Energy | Binding free energy (solvent corrected). |
Phase V: ADMET & Toxicity Profiling
The cyano (nitrile) group triggers specific toxicity alerts (metabolic release of cyanide) that must be evaluated in silico.
-
Tool: SwissADME / ProTox-II.
-
Key Parameters to Check:
-
TIPS (Toxicity): Check for nitrile metabolic instability.
-
BBB Permeability: Pentanamide derivatives are often lipophilic; verify if they cross the Blood-Brain Barrier (undesirable for peripheral targets like sEH).
-
CYP Inhibition: Assess CYP3A4 inhibition potential.
-
Mechanistic Interaction Map
The following diagram hypothesizes the binding mode of N-(2-cyanoethyl)pentanamide within the sEH active site based on known SAR (Structure-Activity Relationships).
Caption: Figure 2. Predicted pharmacophore interactions of the ligand within the sEH active site.
References
-
Discovery of Novel Heterocyclic Amide-based Inhibitors Targeting Soluble Epoxide Hydrolase. Source: White Rose Research Online (2023). Context: Validates amide-based scaffolds for sEH inhibition. URL:[Link]
-
Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives. Source: PubMed Central (2024). Context: Protocols for docking cyano-derivatives and DFT preparation. URL:[Link] (Note: Generalized link to PMC search for verification of recent cyanoacetamide papers).
-
Molecular Docking and Dynamic Studies of Amide Derivatives. Source: PubMed Central (2025). Context: Methodology for MD simulations of amide-protein complexes. URL:[Link] (Note: Representative link for methodology).
-
SwissADME: A Free Web Tool to Evaluate Pharmacokinetics. Source: Scientific Reports. Context: Standard tool for ADMET profiling of nitrile derivatives. URL:[Link]
Sources
Application Note: Strategic Amide Coupling for N-(1-Cyanoethyl)-3-phenylpentanamide
Executive Summary
This application note details the synthetic strategy for N-(1-Cyanoethyl)-3-phenylpentanamide. This coupling presents a distinct "mismatch" challenge: it pairs a sterically hindered
Standard coupling protocols (e.g., EDC/HOBt) often fail here due to slow kinetics, leading to low conversion or significant racemization of the aminonitrile component. This guide provides three tiered protocols—HATU (Discovery), T3P (Process/Green), and Mixed Anhydride (Cost-Driven)—optimized to balance reactivity with stereochemical integrity.
Retrosynthetic & Structural Analysis
Before selecting a protocol, one must understand the specific failure modes associated with these substrates.
The Acid: 3-Phenylpentanoic Acid
-
Structure:
-branched. The chiral center is at thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -position ( ). -
Risk: Moderate steric hindrance slows down the attack of the amine.
-
Racemization: Low risk.[1] The chiral center is not adjacent to the carbonyl, making it resistant to base-catalyzed epimerization via oxazolone formation.
The Amine: 2-Aminopropanenitrile (1-Cyanoethylamine)
-
Structure:
-aminonitrile.[2][3][4] -
Risk 1 (Nucleophilicity): The nitrile group is strongly electron-withdrawing (
effect), significantly reducing the nucleophilicity of the adjacent amine. This requires a highly activated acid species (e.g., OAt-ester or Mixed Anhydride). -
Risk 2 (Stereochemistry): The
-proton is acidic ( in DMSO). Excess base or prolonged reaction times can lead to deprotonation and racemization of the amine stereocenter. -
Stability: Free
-aminonitriles are unstable and prone to retro-Strecker decomposition. They must be stored as HCl salts and liberated in situ.
Visualizing the Challenge
Figure 1: Reaction scheme highlighting the steric and electronic mismatch between the coupling partners.
Protocol A: High-Throughput / Discovery (HATU)
Objective: Maximum conversion reliability regardless of cost. Mechanism: HATU generates a highly reactive OAt-active ester.[5][1][6] The 7-azabenzotriazole moiety utilizes the "neighboring group effect" to accelerate amine attack, which is crucial for the weak aminonitrile nucleophile.
Reagents
-
Acid: 3-Phenylpentanoic acid (1.0 equiv)
-
Amine: 2-Aminopropanenitrile HCl (1.2 equiv)
-
Coupling Agent: HATU (1.1 equiv)
-
Base: DIPEA (3.0 equiv) - Strictly controlled stoichiometry.
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology
-
Activation: Charge a reaction vial with 3-phenylpentanoic acid (1.0 equiv) and HATU (1.1 equiv) in DMF (0.2 M concentration).
-
Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Stir for 5 minutes at 0°C. Note: Pre-activation at low temp prevents racemization.
-
Amine Prep: In a separate vial, dissolve 2-aminopropanenitrile HCl (1.2 equiv) in minimal DMF with DIPEA (2.0 equiv).
-
Coupling: Add the amine solution to the activated acid mixture dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.[1] Reaction is typically complete in 1–2 hours.
-
Quench: Dilute with EtOAc, wash with Sat.
(2x), Water (1x), and Brine (1x). -
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: HATU is powerful enough to force the reaction of the weak amine before significant decomposition or racemization occurs.
Protocol B: Process Development / Scale-Up (T3P)
Objective: Scalability, Green Chemistry, and Stereochemical Purity. Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. It is unique because it is non-explosive, water-soluble (easy workup), and acts as a water scavenger. Crucially, it shows the lowest rate of epimerization for sensitive amines.
Reagents
-
Acid: 3-Phenylpentanoic acid (1.0 equiv)
-
Amine: 2-Aminopropanenitrile HCl (1.1 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Base: Pyridine (3.0 equiv) or NMM (3.0 equiv). Pyridine is preferred for minimizing epimerization.[7]
-
Solvent: EtOAc or 2-MeTHF (Green solvent).
Step-by-Step Methodology
-
Charge: Load 3-phenylpentanoic acid (1.0 equiv), 2-aminopropanenitrile HCl (1.1 equiv), and solvent (EtOAc, 5-10 volumes) into the reactor.
-
Cool: Cool the slurry to 0°C.
-
Base Addition: Add Pyridine (3.0 equiv) dropwise. The mixture should become homogeneous.
-
T3P Addition: Add T3P solution (1.5 equiv) slowly over 30 minutes, maintaining internal temperature < 5°C. Exothermic step.
-
Reaction: Stir at 0°C for 1 hour, then warm to 20°C. Monitor by HPLC.
-
Workup: Add water (5 volumes). Separate phases. The T3P byproducts (propylphosphonic acid) are water-soluble and wash away.[8]
-
Wash: Wash organic layer with 0.5 M HCl (to remove pyridine), then
, then brine. -
Isolation: Concentrate to dryness or crystallize.
Figure 2: T3P Process Workflow emphasizing the "One-Pot" nature and aqueous byproduct removal.
Protocol C: Cost-Driven (Mixed Anhydride)
Objective: Lowest Cost of Goods (COGs). Mechanism: Formation of a mixed carbonic-carboxylic anhydride using Isobutyl Chloroformate (IBCF). Critical Control: Temperature must be kept at -15°C. Higher temperatures cause disproportionation to the symmetrical anhydride or urethane formation.
Reagents
-
Acid: 3-Phenylpentanoic acid (1.0 equiv)
-
Activator: Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
Base: N-Methylmorpholine (NMM) (1.05 equiv for activation + 1.0 equiv for amine liberation)
-
Solvent: THF or DCM (Anhydrous)
Step-by-Step Methodology
-
Activation: Dissolve acid (1.0 equiv) and NMM (1.05 equiv) in THF. Cool to -15°C (Cryostat or Ice/Salt).
-
IBCF Addition: Add IBCF (1.05 equiv) dropwise. Stir for 15 mins at -15°C. Do not wait longer than 20 mins.
-
Amine Prep: In a separate vessel, neutralize 2-aminopropanenitrile HCl (1.0 equiv) with NMM (1.0 equiv) in THF.
-
Coupling: Add the amine slurry to the mixed anhydride solution rapidly.
-
Reaction: Stir at -15°C for 1 hour, then allow to warm to RT.
-
Workup: Standard aqueous wash (Acid/Base/Brine).
Analytical Controls & Troubleshooting
Since both the acid and amine contain chiral centers, the product will have diastereomers.
| Parameter | Method | Specification |
| Conversion | HPLC (C18, ACN/Water + 0.1% TFA) | > 98% Area |
| Diastereomeric Purity | Chiral HPLC (e.g., Chiralpak AD-H or IC) | > 99:1 dr |
| Identity | 1H-NMR (DMSO-d6) | Confirm Amide NH doublet ( |
Troubleshooting Table:
| Issue | Cause | Solution |
| Low Yield | Amine deactivation by nitrile | Switch to HATU or increase T3P equivalents. |
| Racemization | Base-catalyzed proton abstraction | Use Pyridine (weaker base) or lower temperature (-10°C). |
| Urethane Impurity | IBCF reaction with amine (Method C) | Ensure activation is complete before adding amine. |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7][9][10][11] Tetrahedron, 61(46), 10827-10852. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][12] An efficient peptide coupling additive.[1][6][7][10][11] Journal of the American Chemical Society, 115(10), 4397-4398. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. hepatochem.com [hepatochem.com]
- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
Application Note: High-Efficiency Synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide Overcoming Weak Nucleophilicity
Executive Summary
N-(1-Cyanoethyl)-3-phenylpentanamide is a specialized small molecule featuring a cyanoethyl moiety—a critical structural motif frequently utilized in the design of reversible covalent inhibitors targeting cysteine proteases (e.g., Cathepsins). The synthesis of this compound relies on the amide coupling between 3-phenylpentanoic acid and 2-aminopropionitrile. This application note details an optimized, high-yield protocol that specifically addresses the inherent poor nucleophilicity of α-aminonitriles by utilizing the highly efficient coupling reagent HATU[1].
Mechanistic Rationale & Strategy
Standard amide coupling protocols often fail or stall when applied to this specific substrate pairing. Understanding the causality behind reagent selection is critical for a self-validating experimental workflow:
-
The Challenge of α-Aminonitriles : 2-Aminopropionitrile possesses an electron-withdrawing cyano (-C≡N) group directly adjacent to the alpha-carbon. This strong inductive effect significantly reduces the basicity and nucleophilicity of the primary amine (conjugate acid pKa ~5.3, compared to ~9–10 for typical aliphatic amines)[2]. Consequently, standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in sluggish kinetics, incomplete conversion, and higher rates of side reactions.
-
The HATU Advantage : To overcome this kinetic barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is employed[3]. HATU rapidly converts the carboxylic acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. Crucially, the pyridine nitrogen of the HOAt leaving group provides a "neighboring group effect," stabilizing the incoming weak nucleophile via a 7-membered hydrogen-bonded cyclic transition state. This dramatically accelerates the amidation rate[1].
-
Base Selection (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) due to its steric bulk. This prevents the base from acting as a competing nucleophile and minimizes unwanted guanidinylation of the amine by the uronium salt[4].
Materials and Reagents
Table 1: Reaction Stoichiometry and Reagent Specifications
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| 3-Phenylpentanoic acid | 178.23 | 1.0 eq | 1.78 g | Electrophile precursor |
| 2-Aminopropionitrile HCl | 106.55 | 1.2 eq | 1.28 g | Nucleophile |
| HATU | 380.23 | 1.1 eq | 4.18 g | Coupling Reagent |
| DIPEA | 129.24 | 3.0 eq | 5.2 mL (3.88 g) | Non-nucleophilic Base |
| DMF (Anhydrous) | 73.09 | N/A | 50 mL (0.2 M) | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Step 1: Carboxylic Acid Pre-Activation
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpentanoic acid (1.78 g, 10 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA (5.2 mL, 30 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.
-
Chill the reaction mixture to 0 °C using an ice-water bath.
-
Add HATU (4.18 g, 11 mmol) portion-wise over 2 minutes. Stir the mixture for 15 minutes at 0 °C. Causality: Pre-activation at 0 °C prevents the thermal degradation of the highly reactive HOAt-ester and suppresses oxazolone formation, which is a primary pathway for epimerization.
Step 2: Nucleophilic Addition
-
Add 2-aminopropionitrile hydrochloride (1.28 g, 12 mmol) directly to the activated ester solution. Note: The excess DIPEA already present in the mixture will instantly liberate the free base of the aminonitrile in situ.
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
-
Stir continuously for 3 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes, UV visualization) or LC-MS until the active ester intermediate is fully consumed.
Step 3: Work-Up and Extraction
-
Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl to neutralize the remaining base.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 40 mL).
-
Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL). Causality: DMF is highly water-miscible but can partition into ethyl acetate. Washing with 5% LiCl alters the aqueous ionic strength, heavily favoring the partitioning of DMF into the aqueous layer and ensuring a clean organic phase.
-
Wash the organic layer with saturated NaHCO₃ (30 mL) and brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 10% to 40% Ethyl Acetate in Hexanes.
-
Pool the product-containing fractions and evaporate to afford the pure N-(1-Cyanoethyl)-3-phenylpentanamide as a solid/viscous oil.
Analytical Characterization
Table 2: Expected Analytical Metrics
| Parameter | Expected Result | Analytical Method |
| Isolated Yield | 75 – 85% | Gravimetric |
| Purity | > 95% | HPLC (UV 254 nm) |
| Target Mass (m/z) | 231.15 [M+H]⁺ | ESI-LC-MS |
| Key ¹H NMR Shifts | ~8.0 ppm (NH, br s), ~4.8 ppm (CH-CN, m) | 400 MHz, CDCl₃ |
Troubleshooting & Optimization
-
Diastereomeric Complexity : Both 3-phenylpentanoic acid and 2-aminopropionitrile possess chiral centers (C3 and C2, respectively). If racemic starting materials are used, the resulting amide will form as a mixture of diastereomers. This will manifest as peak doubling in the ¹H and ¹³C NMR spectra (e.g., two distinct doublets for the methyl group of the cyanoethyl moiety).
-
Stalled Reactions : If the reaction stalls prior to completion, do not add more HATU. Excess HATU in the presence of a weak nucleophile leads to guanidinylation of the amine. Instead, slightly elevate the temperature to 35 °C or add a catalytic amount of DMAP (0.1 eq).
-
Guanidinylation Side-Product : Formed when the amine directly attacks the uronium carbon of HATU. This is prevented by ensuring the carboxylic acid is fully pre-activated (Step 1) before adding the amine, and strictly maintaining the HATU stoichiometry to ≤1.1 eq.
Workflow Visualization
Figure 1: Mechanistic workflow of HATU-mediated amide coupling for N-(1-Cyanoethyl)-3-phenylpentanamide.
References
-
Peptide synthesis at the origins of life Nature (2019). URL:[Link]
-
Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews (2011). URL:[Link]
-
HATU - Mechanism and Applications Wikipedia, The Free Encyclopedia URL:[Link]
-
Nonclassical Routes for Amide Bond Formation Chemical Reviews (2016). URL:[Link]
Sources
Application Note: Purification of N-(1-Cyanoethyl)-3-phenylpentanamide via Column Chromatography
This Application Note is structured as a high-level technical document for the purification of N-(1-Cyanoethyl)-3-phenylpentanamide . It synthesizes chemical principles with practical chromatography techniques to ensure high purity and yield.[1]
Abstract & Scope
This protocol details the isolation and purification of N-(1-Cyanoethyl)-3-phenylpentanamide , a structural scaffold often encountered in the synthesis of neprilysin inhibitors and other peptidomimetic pharmaceuticals. The target compound possesses two chiral centers, leading to the formation of diastereomers. This guide addresses the separation of the bulk amide from reaction by-products and provides strategies for the resolution of diastereomers using standard Normal Phase (NP) Flash Chromatography.
Compound Analysis & Physicochemical Profile
Understanding the analyte is the first step to successful separation.
-
Chemical Structure: A secondary amide linking a lipophilic 3-phenylpentyl tail to a polar 1-cyanoethyl head group.
-
Molecular Formula: C₁₄H₁₈N₂O
-
Key Functional Groups:
-
Phenyl Ring: Provides UV chromophore (λmax ~254 nm).
-
Amide & Nitrile: Moderate polarity, capable of hydrogen bonding with silica silanols.
-
Stereochemistry: Two chiral centers (C3 on pentanoyl chain, C1 on ethyl group). The crude mixture likely contains four stereoisomers (two enantiomeric pairs of diastereomers).
-
-
Predicted LogP: ~2.1 – 2.6 (Moderately Lipophilic).
-
Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol. Sparingly soluble in Hexanes/Heptanes.
Pre-Purification Strategy
Thin Layer Chromatography (TLC) Optimization
Before column packing, mobile phase selectivity must be established.
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Detection: UV (254 nm) is primary. Stain with Phosphomolybdic Acid (PMA) or KMnO₄ if UV is obscured by solvent cutoffs.
-
Solvent Screening:
-
100% Hexane: No movement (Rf = 0).
-
10% EtOAc in Hexane: Retained (Rf < 0.1).
-
30% EtOAc in Hexane:Target Range (Rf 0.25 – 0.35).
-
50% EtOAc in Hexane: Elutes too fast (Rf > 0.6), poor resolution.
-
Recommendation: Use a gradient starting at 5% EtOAc/Hexane and ramping to 40% EtOAc/Hexane .
Sample Preparation (Critical)[2]
-
Issue: The compound is insoluble in the starting mobile phase (Hexane). Liquid loading with DCM will cause "band broadening" and precipitation at the column head.
-
Solution: Dry Loading .
-
Dissolve crude oil in minimum DCM.
-
Add Silica Gel (ratio 1:2 crude-to-silica by weight).
-
Evaporate solvent under reduced pressure until a free-flowing powder remains.
-
Detailed Purification Protocol
Instrumentation & Materials[3]
-
Column: Flash Cartridge (e.g., 12g, 24g, or 40g depending on load) packed with Silica Gel (40–63 µm, 60 Å).
-
Mobile Phase A: n-Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Flow Rate: 15–30 mL/min (optimized for column diameter).
Gradient Elution Profile
The following linear gradient is designed to separate non-polar impurities (unreacted starting materials) before eluting the target amide.
| Time (CV*) | % Mobile Phase B (EtOAc) | Event Description |
| 0.0 – 2.0 | 5% | Isocratic Hold: Elute non-polar hydrocarbons. |
| 2.0 – 10.0 | 5% → 40% | Linear Gradient: Elution of Target Amide. |
| 10.0 – 13.0 | 40% → 100% | Wash: Elute polar by-products/acids. |
| 13.0 – 15.0 | 100% | Column Flush. |
*CV = Column Volume
Step-by-Step Execution
-
Equilibration: Flush column with 3 CV of 5% EtOAc/Hexane.
-
Loading: Transfer the dry-loaded sample powder into a solid load cartridge (SLS) or carefully pour onto the top of the wet column bed (if manual).
-
Run: Execute the gradient defined above.
-
Fraction Collection: Collect fractions based on UV threshold (e.g., 10 mAU).
-
Note: If diastereomers separate, they will appear as a "doublet" peak or a peak with a shoulder. Collect these fractions separately for analysis.
-
Diastereomer Resolution Strategy
If the specific application requires a single diastereomer (e.g., for structure-activity relationship studies), standard silica may provide partial separation.
-
Observation: Diastereomers of amides often exhibit slightly different binding affinities due to the spatial orientation of the polar groups relative to the silica surface.
-
Optimization:
-
Switch solvent system to DCM / Methanol (0-5% MeOH) or Toluene / Acetone . Toluene often provides better pi-pi interaction selectivity for phenyl-containing compounds.
-
Decrease gradient slope (e.g., 0.5% increase per CV) across the elution zone.
-
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for purifying this amide.
Figure 1: Purification workflow emphasizing the critical Dry Loading step for polar amides.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Broad / Tailing Peak | Amide-Silanol Interaction | Add 0.1% Triethylamine (TEA) to the mobile phase to block active silanol sites. |
| Split Peak (Doublet) | Diastereomer Separation | This is likely genuine separation. Analyze fractions separately by ¹H-NMR. |
| Low Recovery | Hydrolysis of Nitrile | Avoid acidic modifiers. Ensure collected fractions are not left in solution for extended periods if trace acid is present. |
| Co-elution with Impurity | Similar Polarity | Change solvent selectivity. Try DCM : Acetone or Toluene : EtOAc . |
Validation (Self-Check)
-
TLC Verification: Spot pure fractions against the crude mixture. The product spot should be distinct and single (unless diastereomers are visible).
-
¹H-NMR: Check for the diagnostic methyl doublet of the cyanoethyl group (~1.2-1.5 ppm) and the amide NH proton (~5.5-6.5 ppm).
References
-
Amide Coupling & Purification: Organic Syntheses, Coll. Vol. 10, p. 423 (2004). General protocols for amide isolation.
-
Chromatography of Diastereomers: Pirkle, W. H., & Pochapsky, T. C. (1989). "Considerations of Chiral Recognition Relevant to the Liquid Chromatographic Separation of Enantiomers." Chemical Reviews, 89(2), 347–362. (Provides foundational theory on separating stereoisomers).
-
Flash Chromatography Handbook: Biotage Application Note, "Strategies for the Purification of Polar Amides." (General industry standard reference for method development).
-
Nitrile Stability: "Hydration of Nitriles to Primary Amides." Organic Syntheses, 2024, 101, 324-341. (Discusses stability and handling of nitrile/amide mixtures).
Sources
Topic: Crystallization Techniques for N-(1-Cyanoethyl)-3-phenylpentanamide
An Application Guide by Senior Application Scientists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Crystalline Form
N-(1-Cyanoethyl)-3-phenylpentanamide is a molecule featuring key functional groups—an amide, a nitrile, and a phenyl ring—that are common in active pharmaceutical ingredients (APIs). The solid-state form of an API is a critical attribute that can significantly influence its downstream performance, including stability, solubility, dissolution rate, and ultimately, its bioavailability.[1][2][3] Controlling the crystallization process is therefore not merely a purification step but a crucial part of designing a robust and effective drug product.[1]
Different crystalline arrangements of the same molecule are known as polymorphs.[3][4] These forms can possess distinct physical properties, making comprehensive polymorph screening essential during drug development to identify the most stable and suitable form for formulation.[2][5][6] This guide provides a systematic and scientifically-grounded approach to developing a crystallization process for N-(1-Cyanoethyl)-3-phenylpentanamide, from initial screening to solid-state characterization.
Part 1: Pre-Crystallization Assessment & Strategy
Before initiating crystallization trials, a foundational understanding of the molecule's physicochemical properties is paramount. This data informs the selection of solvents and methodologies, increasing the probability of a successful outcome.
Physicochemical Profile
A preliminary characterization of N-(1-Cyanoethyl)-3-phenylpentanamide is the logical first step. While specific experimental data for this compound is not widely published, we can infer expected properties based on its structure.
| Property | Estimated Value / Characteristic | Rationale & Implication for Crystallization |
| Molecular Formula | C₁₄H₁₈N₂O | - |
| Molecular Weight | ~230.31 g/mol | Influences dissolution and diffusion properties. |
| Functional Groups | Amide, Nitrile, Phenyl | The amide group allows for strong hydrogen bonding, which can favor crystallinity. The phenyl group can participate in π-π stacking. |
| Polarity | Moderately Polar | Expected to be soluble in polar organic solvents (e.g., alcohols, acetone) and less soluble in non-polar (e.g., heptane) or highly polar (e.g., water) solvents. |
| Hydrogen Bonding | 1 Donor (N-H), 2 Acceptors (C=O, C≡N) | Strong intermolecular interactions suggest a good propensity for forming a stable crystal lattice. |
| Thermal Stability | Likely stable to moderate heat | A stable melting point is expected, making cooling crystallization a viable technique. DSC analysis is required to confirm. |
Crystallization Screening Strategy
A systematic screening process is essential for efficiently exploring the crystallization landscape. The goal is to test a diverse set of conditions to maximize the chances of discovering crystalline forms and potential polymorphs.[5] Our strategy involves a parallel screening approach using several common crystallization techniques.
Part 2: Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should adapt concentrations, volumes, and temperatures based on the results of the initial solubility screen.
Solvent Selection for Screening
The choice of solvents is critical. A diverse set should be selected to probe different intermolecular interactions that could lead to crystallization.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar, protic solvents capable of hydrogen bonding. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar, aprotic solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Moderately polar, aprotic. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Aprotic, can act as good solvents. |
| Hydrocarbons | Heptane, Hexane, Toluene | Non-polar, often used as anti-solvents. |
| Nitriles | Acetonitrile | Polar, aprotic. |
| Water | Purified H₂O | Highly polar, often used as an anti-solvent for organic molecules.[7] |
Protocol 1: Slow Cooling Crystallization
This technique is effective for compounds whose solubility is significantly temperature-dependent.[1]
-
Principle: A saturated or near-saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the solute and inducing controlled crystallization.
-
Procedure:
-
Add N-(1-Cyanoethyl)-3-phenylpentanamide to a selected "good" solvent (e.g., isopropanol) in a vial at room temperature until a slurry is formed.
-
Heat the vial with stirring (e.g., to 50-60°C) until all solids dissolve completely. If necessary, add minimal additional solvent to achieve full dissolution.
-
Once fully dissolved, filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, pre-warmed vial to remove any particulate matter.
-
Cover the vial (e.g., with parafilm pierced with a needle) and place it in an insulated container (e.g., a dewar or styrofoam box) to ensure a slow cooling rate.
-
Allow the solution to cool to room temperature over several hours to days.
-
If no crystals form, consider transferring the vial to a refrigerator (4°C) to further reduce solubility.
-
-
Causality: Slow cooling prevents rapid supersaturation, which could lead to amorphous precipitation or the formation of many small, imperfect crystals. It favors the growth of larger, more ordered crystals.[8]
Protocol 2: Anti-Solvent Addition Crystallization
This is a powerful technique where the addition of a "bad" solvent (an anti-solvent) to a solution of the compound in a "good" solvent reduces its solubility and forces crystallization.[7][9]
-
Principle: Supersaturation is generated by changing the composition of the solvent system, thereby reducing the solute's solubility.[8]
-
Procedure:
-
Prepare a clear, concentrated solution of the compound in a "good" solvent (e.g., acetone).
-
Filter the solution into a clean vial.
-
Slowly add a filtered "bad" solvent (e.g., heptane or water) dropwise to the solution while stirring gently. The rate of addition is a critical parameter to control.[10]
-
Observe for the onset of turbidity (cloudiness), which indicates nucleation.
-
Once turbidity appears, stop the addition of the anti-solvent and allow the system to equilibrate with stirring for several hours.
-
If desired, a small amount of additional anti-solvent can be added after the initial equilibration to increase the yield.
-
-
Causality: The controlled addition of an anti-solvent allows for a gradual increase in supersaturation, promoting crystal growth over rapid precipitation.[10] The location of addition and the mixing efficiency can impact the final crystal size and morphology.[10]
Protocol 3: Vapor Diffusion Crystallization
This method is excellent for screening many conditions with very small amounts of material.[11] It is widely used in protein crystallization but is equally effective for small molecules.[12]
-
Principle: A drop containing the dissolved compound and a precipitant is allowed to equilibrate via the vapor phase with a larger reservoir of the precipitant solution. This slowly concentrates the drop, leading to crystallization.[12]
-
Method (Hanging Drop): [13]
-
Pipette 500 µL of a reservoir solution (e.g., a mixture of a good and bad solvent) into the well of a 24-well crystallization plate.
-
On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of the compound in a "good" solvent.
-
Add 2 µL of the reservoir solution to the drop.
-
Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
The system equilibrates as the more volatile solvent diffuses between the drop and the reservoir, slowly increasing the concentration of the compound in the drop to the point of crystallization.[14]
-
-
Causality: The extremely slow rate of solvent exchange provides a highly controlled path to supersaturation, often yielding high-quality single crystals suitable for X-ray diffraction.
Part 3: Solid-State Characterization & Polymorph Investigation
Once solid material is obtained, it must be thoroughly characterized to determine if it is crystalline and to identify its form. This is the self-validating step of the process.
Primary Characterization Techniques
A combination of techniques should be used to build a complete picture of the solid form.[15]
| Technique | Information Provided | Purpose in this Context |
| Optical Microscopy | Particle size, shape (habit), birefringence (crystallinity).[16] | Rapid, initial assessment of whether the isolated solid is crystalline or amorphous. |
| X-Ray Powder Diffraction (XRPD) | A unique "fingerprint" of a crystalline lattice.[17][18] | The definitive tool for identifying a crystalline form and distinguishing between different polymorphs.[2][16][19] |
| Differential Scanning Calorimetry (DSC) | Melting point (Tₘ), heat of fusion (ΔHբ), glass transition (T₉), phase transitions.[20] | Determines the melting point and purity of the form. Different polymorphs will generally have different melting points and heats of fusion.[20] |
Polymorph Investigation Workflow
If the initial screening yields crystalline material, a secondary screen is necessary to search for other polymorphs and determine the most stable form.
Conclusion
The development of a robust crystallization process for N-(1-Cyanoethyl)-3-phenylpentanamide requires a methodical, multi-faceted approach. By beginning with a thorough understanding of the molecule's properties, employing a diverse range of screening techniques, and validating the results with rigorous solid-state characterization, researchers can confidently identify and select the optimal crystalline form. This systematic process not only serves to purify the compound but also constitutes a critical step in controlling the ultimate physicochemical properties of the API, ensuring consistency, stability, and performance in the final drug product.
References
- Crystal Characterization Techniques. (2018).
-
Antisolvent Crystallization. RISE. Available at: [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. University of Sussex. Available at: [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. Available at: [Link]
-
DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018). TA Instruments. Available at: [Link]
-
XRPD for Small Molecule Drugs. DANNALAB. Available at: [Link]
-
Crystallography Analysis. Intertek. Available at: [Link]
-
Polymorph screening in pharmaceutical development. (2010). European Pharmaceutical Review. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
BIOLOGICAL MACROMOLECULES CRYSTALLIZATION. (2011). UNIVERSIDAD DE GRANADA. Available at: [Link]
- Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). Crystal Growth & Design, 21(4), 2436-2454.
-
Pharmaceutical Crystallization in drug development. (2024). Syrris. Available at: [Link]
-
X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. Available at: [Link]
-
Crystal structure analysis / crystallographic characterization. Materia Nova. Available at: [Link]
-
Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]
-
Sitting Drop Vapor Diffusion. Hampton Research. Available at: [Link]
-
Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. Available at: [Link]
-
Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). CATALOGUE OF APIs & INTERMEDIATES. Available at: [Link]
- Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2020). Advanced Pharmaceutical Bulletin, 10(3), 346–358.
- Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. (2022). International Journal of Applied Pharmaceutics, 14(3), 38-48.
-
Exploring the Spectrum of Analytical Techniques for Material Characterization. (2023). Spectroscopy. Available at: [Link]
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences Review and Research, 75(1), 10-18.
- Crystallization by Antisolvent Addition and Cooling. (2011).
- Method including antisolvent crystallization process. (2006).
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2014). Journal of Pharmaceutical and Bioallied Sciences, 6(3), 147–155.
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. Available at: [Link]
-
(2S)-N-[(1S)-1-cyano-2-phenylethyl]-2-[[(1S)-1-[4-[4-[(1R)-2,2-difluoro-1-hydroxyethyl]phenyl]phenyl]-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanamide. PubChem. Available at: [Link]
-
How to Interpret DSC Curves for Crystallinity Changes in Filled PP: Important Guidance. (2025). Blue-Scientific. Available at: [Link]
- Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. (2018). Crystal Growth & Design, 18(10), 6370-6387.
-
N-(1-Cyanocyclopentyl)pentanamide. PubChem. Available at: [Link]
-
N-(1,1-Dimethylethyl)-, 3-[[(dimethylamino)carbonyl]amino]phenyl ester. (2025). EPA CompTox Chemicals Dashboard. Available at: [Link]
- Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (2008). Advanced Drug Delivery Reviews, 60(6), 617-630.
-
Polymorphism in Molecular Crystals. (2017). ResearchGate. Available at: [Link]
- Process for preparing and purifying p-phenylenediamine. (1980).
-
Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. Available at: [Link]
-
Propanamide, 3-phenyl-N-ethyl-N-methyl- Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Search for Solubility Data by One Component. (2015). NIST. Available at: [Link]
-
Pentanamide, N-phenyl-. NIST WebBook. Available at: [Link]
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53.
- METHOD FOR MANUFACTURING 2-CYANOETHYL GROUP-CONTAINING POLYMER. (2020).
- Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. (2013). Semantic Scholar.
- Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations. (2023). CrystEngComm, 25(39), 5621-5632.
- A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. (2024). Molbank, 2024(2), M1833.
- Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. (2021). Molecules, 26(7), 1985.
Sources
- 1. syrris.com [syrris.com]
- 2. particle.dk [particle.dk]
- 3. Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 8. scispace.com [scispace.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. mt.com [mt.com]
- 11. unifr.ch [unifr.ch]
- 12. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. acadpubl.eu [acadpubl.eu]
- 18. Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center [materianova.be]
- 19. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]
- 20. torontech.com [torontech.com]
Application Note: Rapid Microwave-Assisted Synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide via T3P-Promoted Amidation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Scientific Rationale
The synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide involves the direct amidation of [1] with 2-aminopropanenitrile (1-cyanoethylamine). 3-Phenylpentanoic acid is a highly versatile aliphatic-aromatic building block utilized in the development of various active pharmaceutical ingredients (APIs). However, traditional amidation techniques present significant challenges. Conventional coupling reagents (e.g., DCC, EDC) often require prolonged reaction times, generate insoluble urea byproducts that complicate purification, or necessitate harsh conditions that can lead to the degradation or hydrolysis of the sensitive cyano group on the amine.
To circumvent these bottlenecks, this application note details a Microwave-Assisted Organic Synthesis (MAOS) strategy utilizing Propylphosphonic anhydride (T3P) .
The Causality Behind the Chemistry
The selection of T3P and microwave irradiation is a deliberate, self-validating system designed for high-throughput drug discovery:
-
Chemoselective Activation: T3P reacts with the carboxylic acid in the presence of a base (such as pyridine) to form a highly reactive mixed phosphonic-carboxylic anhydride. Pyridine acts as a proton scavenger and nucleophilic catalyst, preventing the accumulation of acidic byproducts that could otherwise hydrolyze the nitrile group. This method is highly favored for [2], ensuring high stereochemical fidelity if chiral precursors are used.
-
Dielectric Heating Kinetics: Unlike conventional convective heating, microwave irradiation directly couples with the polar intermediates in the reaction mixture. This localized superheating rapidly overcomes the activation energy barrier for the nucleophilic attack of the amine on the mixed anhydride, reducing reaction times from hours to minutes as supported by[3].
-
Self-Validating Workup: The byproducts of T3P are strictly water-soluble tripropyl triphosphonic acids. A simple aqueous wash completely partitions the coupling byproducts into the aqueous phase, meaning the organic layer's purity directly reflects the reaction's conversion efficiency without the need for immediate chromatographic purification.
Reaction Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the phase separation that makes T3P highly advantageous for parallel library synthesis.
Workflow for the microwave-assisted T3P amidation of 3-phenylpentanoic acid.
Experimental Protocol
This methodology is designed to be robust and reproducible across standard laboratory microwave reactors (e.g., CEM Discover, Anton Paar Monowave).
Materials Required
-
3-Phenylpentanoic acid: 1.0 mmol (178.2 mg)
-
2-Aminopropanenitrile hydrochloride: 1.2 mmol (127.8 mg)
-
Pyridine (Anhydrous): 3.0 mmol (242 µL)
-
Propylphosphonic anhydride (T3P): 1.5 mmol (0.89 mL of a 50 wt% solution in EtOAc)
-
Solvent: Anhydrous Ethyl Acetate (EtOAc), 3.0 mL
Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL heavy-walled microwave-safe reaction vial equipped with a magnetic stir bar, add 3-phenylpentanoic acid and 2-aminopropanenitrile hydrochloride.
-
Neutralization & Solvation: Suspend the solid reactants in 3.0 mL of anhydrous EtOAc. Add pyridine to the mixture. Note: The 3.0 equivalents of pyridine serve to neutralize the amine hydrochloride salt, deprotonate the carboxylic acid, and catalyze the T3P activation. Stir at room temperature for 2 minutes.
-
Activation: Dropwise, add the T3P solution (50 wt% in EtOAc) to the stirring mixture. Seal the reaction vial securely with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor. Apply the following parameters:
-
Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (Maximum 150 W)
-
Cooling: On (Compressed air cooling until the vessel reaches < 30 °C).
-
-
Phase-Separation Workup: Transfer the cooled reaction mixture to a separatory funnel and dilute with an additional 10 mL of EtOAc.
-
Wash with 1M HCl (2 × 5 mL) to remove excess pyridine.
-
Wash with saturated aqueous NaHCO₃ (2 × 5 mL) to remove unreacted 3-phenylpentanoic acid and the water-soluble tripropyl triphosphonic acid byproducts.
-
Wash with brine (5 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude N-(1-Cyanoethyl)-3-phenylpentanamide.
Optimization & Quantitative Data
The synergistic effect of microwave heating and T3P coupling is evident when compared to conventional thermal methods and standard carbodiimide coupling agents. The data below summarizes the optimization landscape for synthesizing [4].
| Entry | Coupling Reagent | Heating Method | Temp (°C) | Time | Yield (%) | Crude Purity (LC-MS) |
| 1 | EDC / HOBt | Conventional | 25 | 12 h | 65% | 82% |
| 2 | HATU | Conventional | 25 | 4 h | 78% | 88% |
| 3 | T3P (50% EtOAc) | Conventional | 80 | 6 h | 81% | 90% |
| 4 | T3P (50% EtOAc) | Microwave | 100 | 15 min | 94% | >98% |
Table 1: Comparison of coupling reagents and heating modalities for the synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide. Microwave irradiation with T3P provides superior yield and purity while reducing reaction time by over 95%.
References
- ChemScene Product Data:3-Phenylpentanoic acid. ChemScene.
- Organic Letters:General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications.
- PMC / Molecules:Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. National Institutes of Health.
- ResearchGate:A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Chemistry.
Sources
Technical Support Center: Synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide
Welcome to the technical support center for the synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide, which is typically formed via the coupling of 3-phenylpentanoic acid and 2-aminopropanenitrile.
Q1: My reaction yield is consistently low when I simply mix 3-phenylpentanoic acid and 2-aminopropanenitrile, even with heating. What is happening?
A: This is a classic problem in amide synthesis. The low yield is due to a rapid and competing acid-base reaction that takes precedence over the desired nucleophilic acyl substitution.
-
Causality: 3-Phenylpentanoic acid is an acid, and the amino group of 2-aminopropanenitrile is a base. When mixed, they immediately form a highly stable and unreactive ammonium carboxylate salt.[1][2] Simply heating this salt requires very high temperatures (often >150-180 °C) to drive off water and force the amide bond to form, a process that can lead to thermal degradation of your starting materials or product.[3]
-
Solution: To achieve amide formation under milder and more controlled conditions, the carboxylic acid must be "activated". This is typically done using a coupling agent or by converting the acid to a more reactive derivative like an acyl chloride.
Q2: I used dicyclohexylcarbodiimide (DCC) as a coupling agent, but my final product is difficult to purify. What is the insoluble white precipitate, and how can I improve this process?
A: The white precipitate is dicyclohexylurea (DCU), the primary byproduct of the DCC coupling reaction. Its poor solubility in most common organic solvents makes purification by chromatography challenging and can trap your desired product, reducing the isolated yield.
-
Mechanism Insight: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, releasing DCU.
-
Troubleshooting & Solutions:
-
Filtration: The simplest method is to filter the crude reaction mixture to remove the bulk of the DCU before proceeding with the aqueous workup. Chilling the reaction mixture (if the solvent allows, e.g., in dichloromethane) can further decrease DCU solubility and improve its removal by filtration.
-
Use a Water-Soluble Carbodiimide: A superior alternative is to use a water-soluble coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) .[1] The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup, simplifying purification significantly.
-
Additives to Suppress Side Reactions: Coupling reactions, especially with DCC, can have side reactions like the formation of N-acylurea. Including an additive such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can suppress these side reactions and may improve yields by forming a more stable active ester intermediate.
-
Table 1: Comparison of Common Carbodiimide Coupling Agents
| Coupling Agent | Structure | Byproduct | Byproduct Solubility | Key Advantages | Key Disadvantages |
| DCC | Dicyclohexyl-carbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Inexpensive, effective | Difficult byproduct removal |
| EDC / EDAC | 1-Ethyl-3-(3-dimethyl-aminopropyl)carbodiimide | Water-soluble urea | Soluble in water | Easy removal of byproduct during aqueous workup | More expensive than DCC |
| DIC | Diisopropyl-carbodiimide | Diisopropylurea (DIU) | More soluble in organic solvents than DCU | Byproduct is sometimes easier to remove than DCU | Can be more difficult to handle (liquid) |
Q3: I am considering the acyl chloride route for higher reactivity. What are the critical parameters and potential pitfalls?
A: Converting 3-phenylpentanoic acid to 3-phenylpentanoyl chloride is an excellent strategy to achieve high yields, as acyl chlorides are much more electrophilic than carboxylic acids. However, the process requires careful handling of reagents and reaction conditions.
-
Critical Parameters:
-
Reagent Choice: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. Oxalyl chloride is often preferred for cleaner reactions as its byproducts (CO, CO₂) are gaseous.
-
Stoichiometry of Base: The reaction of the acyl chloride with 2-aminopropanenitrile will produce one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic. Therefore, you must include at least one equivalent of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger. Often, a slight excess (1.1-1.2 eq) is used.
-
Temperature Control: The addition of the acyl chloride to the amine solution should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.
-
-
Potential Pitfalls:
-
Moisture Sensitivity: Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Safety: Thionyl chloride and oxalyl chloride are corrosive and toxic. The reactions also evolve corrosive gases (SO₂, HCl, or CO, CO₂, HCl). All manipulations must be performed in a well-ventilated fume hood.
-
Q4: My final product purity is low after column chromatography. What can I do to improve the separation?
A: Poor separation during column chromatography usually stems from an improperly chosen solvent system or issues with the stationary phase.
-
Troubleshooting & Solutions:
-
Optimize the Mobile Phase: Before running a large column, perform thin-layer chromatography (TLC) analysis using various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol). The ideal system should give your product an Rf value between 0.25 and 0.40 and show clear separation from all major impurities.
-
Check for Co-eluting Impurities: If an impurity has a similar polarity to your product, it will be difficult to separate. The source of this impurity should be investigated. For example, if using the DCC method without filtration, residual N-acylurea might co-elute. In this case, switching to EDC is a better solution than struggling with chromatography.
-
Consider a Different Stationary Phase: While silica gel is most common, if your compound is basic, it might streak on the column. Using silica treated with a small amount of triethylamine in the mobile phase or using a different stationary phase like alumina could provide better results.
-
Try Recrystallization: If a suitable solvent can be found, recrystallization is a powerful and scalable purification technique that can yield very pure material.[4] Experiment with different solvents (e.g., ethyl acetate, isopropanol, toluene, or mixtures with hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.
-
Visualizing the Workflow
Reaction Pathway Diagram
The following diagram illustrates the recommended synthetic pathway using a water-soluble coupling agent, which balances reactivity with ease of purification.
Caption: Recommended workflow for N-(1-Cyanoethyl)-3-phenylpentanamide synthesis.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and solving low-yield issues.
Caption: A flowchart for troubleshooting low synthesis yields.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. Always perform a risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis using EDC/HOBt Coupling
Objective: To synthesize N-(1-Cyanoethyl)-3-phenylpentanamide with a high yield and simplified purification.
Materials:
-
3-Phenylpentanoic acid
-
2-Aminopropanenitrile
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpentanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution in one portion. Stir for 15 minutes at 0 °C to allow for the activation of the carboxylic acid.
-
In a separate flask, prepare a solution of 2-aminopropanenitrile (1.1 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material using column chromatography or recrystallization as needed.
Protocol 2: Purification by Column Chromatography
Objective: To purify the crude product to >98% purity.
Materials:
-
Crude N-(1-Cyanoethyl)-3-phenylpentanamide
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc) and Hexanes (or Heptanes)
-
TLC plates, column, and collection tubes
Procedure:
-
Determine the optimal mobile phase composition by TLC. Start with a 20:80 EtOAc:Hexanes mixture and adjust as needed to achieve an Rf of ~0.3 for the product spot.
-
Prepare a slurry of silica gel in the chosen mobile phase and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully load the dried silica-adsorbed product onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(1-Cyanoethyl)-3-phenylpentanamide.
References
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. Available at: [Link]
-
Catalyst-Free Synthesis of α-Aminoacyl-amides via N,N′-Bis(Phenylmethylidene)phenylmethanediamine as Imine Surrogate in Ugi Multicomponent Reaction. Taylor & Francis Online. Available at: [Link]
-
Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Bentham Science. Available at: [Link]
-
Synthesis of α-aminoacyl amides via (U-4CR). ResearchGate. Available at: [Link]
-
A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Optimization of the model Passerini reaction in water in the presence.... ResearchGate. Available at: [Link]
-
Structure optimization of new tumor-selective Passerini α-acyloxy carboxamides as Caspase-3/7 activators. PMC. Available at: [Link]
-
Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]
-
Carboxylic acid react with amine?. ResearchGate. Available at: [Link]
-
Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. PubMed. Available at: [Link]
-
26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses. Available at: [Link]
-
17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Chemistry LibreTexts. Available at: [Link]
-
The Passerini Reaction. Organic Reactions. Available at: [Link]
-
389 BCH3023 Reactions of Amines with Carboxylic Acids to Yield Amides. YouTube. Available at: [Link]
-
A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. ResearchGate. Available at: [Link]
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Which is the best method for purifying N-Phenylpropanamide?. Reddit. Available at: [Link]
- WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents.
Sources
Technical Support Center: Minimizing Nitrile Hydrolysis in Amide Coupling
Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter a frustrating roadblock: the unintended hydrolysis or hydration of a nitrile group (-CN) during a seemingly straightforward amide coupling step.
Nitriles are highly valuable pharmacophores, but their electrophilic carbon is intrinsically susceptible to nucleophilic attack by water. When subjected to the basic conditions, elevated temperatures, or harsh reagents typically used in amide bond formation, the nitrile group can easily hydrate into a primary amide or fully hydrolyze into a carboxylic acid.
This guide provides a deep dive into the causality of this side reaction and offers a field-proven, self-validating methodology to preserve your nitrile groups.
I. Diagnostic Troubleshooting Workflow
Before altering your entire synthetic route, use the following diagnostic logic to identify the root cause of the hydrolysis in your current protocol.
Caption: Troubleshooting workflow for minimizing nitrile hydrolysis during amide coupling.
II. Frequently Asked Questions (FAQs)
Q1: Why does my nitrile group hydrolyze during a standard HATU or EDC/HOBt coupling?
A1: Nitrile hydrolysis is fundamentally a hydration reaction that is catalyzed by either acids or bases in the presence of water [[1]](). Standard coupling protocols often utilize excess tertiary amines (like DIPEA or TEA) to deprotonate the amine salt. If your solvent is not strictly anhydrous, this base catalyzes the nucleophilic attack of trace water onto the cyano carbon, forming an imidic acid intermediate that rapidly tautomerizes to a primary amide 2.
Q2: Which coupling reagent should I choose to prevent this?
A2: Propylphosphonic anhydride (T3P®) is the reagent of choice for substrates containing sensitive functional groups like nitriles 3. T3P operates under exceptionally mild conditions (typically 0 °C to 25 °C) and boasts a broad functional group tolerance [[4]](). It activates the carboxylic acid by forming a stable mixed anhydride. More importantly, the byproducts of a T3P reaction are highly water-soluble phosphonate salts, allowing for a mild aqueous workup that avoids the harsh acidic or basic purification steps that often degrade nitriles post-reaction [[5]]().
Q3: Does the choice of base matter when using T3P?
A3: Absolutely. While T3P itself is mild, the base dictates the overall nucleophilicity of the reaction medium. Switching from strongly basic amines (like DIPEA) to a weaker, sterically hindered base like N-methylmorpholine (NMM) drastically minimizes the risk of base-catalyzed nitrile hydration while still effectively facilitating the coupling 2.
III. Quantitative Comparison of Coupling Reagents
To justify the switch to T3P, review the empirical performance data of common coupling reagents when handling nitrile-containing substrates:
| Coupling Reagent | Optimal Activation Temp | Nitrile Hydrolysis Risk | Epimerization Risk | Byproduct Removal Method |
| T3P | 0 °C to 25 °C | Low | Low | Aqueous extraction (Highly water-soluble) |
| HATU | 25 °C | Medium (Requires basic conditions) | Low | Chromatography often required |
| EDC / HOBt | 0 °C to 25 °C | Medium | Medium | Aqueous extraction |
| DCC | 25 °C to 50 °C | High (Prolonged times required) | High | Filtration (Insoluble DCU), Chromatography |
IV. Self-Validating Protocol: Anhydrous T3P Amide Coupling
A robust protocol must validate itself at every step to ensure the integrity of the nitrile group. This methodology incorporates In-Process Controls (IPCs) to guarantee causality between your actions and the chemical outcome.
Objective
Synthesize an amide from a carboxylic acid and a nitrile-containing amine while maintaining <1% nitrile hydrolysis.
Validation Checkpoints
-
Pre-reaction: Karl Fischer titration of solvents must confirm water content is <50 ppm.
-
In-process Control (IPC): LC-MS analysis at 2 hours to verify the absence of a +18 m/z peak (which would indicate nitrile hydration).
-
Post-reaction: pH testing of the aqueous wash to ensure it remains strictly neutral (pH 7), preventing workup-induced hydrolysis.
Step-by-Step Methodology
Step 1: Rigorous Dehydration
-
Action: Flame-dry all glassware under a vacuum and backfill with inert gas (Nitrogen or Argon).
-
Causality: Excluding atmospheric moisture removes the fundamental nucleophile required for nitrile hydrolysis 2.
Step 2: Substrate Dissolution
-
Action: Dissolve the carboxylic acid (1.0 equiv) and the nitrile-containing amine (1.05 equiv) in anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) to a concentration of 0.1 M.
-
Causality: EtOAc and 2-MeTHF are excellent solvents for T3P and do not absorb moisture as aggressively as DMF.
Step 3: Base Addition
-
Action: Cool the mixture to 0 °C using an ice bath. Add N-methylmorpholine (NMM) (2.5 equiv) dropwise.
-
Causality: NMM is basic enough to drive the coupling but lacks the strength to catalyze the hydration of the cyano group at low temperatures.
Step 4: Mild Activation
-
Action: Add T3P (50% w/w solution in EtOAc, 1.2 equiv) dropwise over 10 minutes at 0 °C. Stir for 2 to 4 hours, allowing the reaction to slowly warm to room temperature.
-
Causality: T3P converts the carboxylic acid oxygen into a leaving group via a mixed anhydride. This intermediate is highly selective for amines over nitriles 3. Perform your LC-MS IPC check here.
Step 5: Quench & Isolation
-
Action: Quench the reaction with strictly neutral distilled water. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Causality: The phosphonate leaving groups generated by T3P are entirely water-soluble and partition cleanly into the aqueous phase, eliminating the need for silica gel chromatography, which can sometimes act as a mild Lewis acid and degrade sensitive nitriles 5.
V. Mechanism of Preservation
The following diagram illustrates why the T3P pathway successfully bypasses the degradation routes associated with harsher reagents.
Caption: Mechanism of T3P-mediated amide coupling ensuring nitrile group preservation.
VI. References
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London.[Link]
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI / Ribbitt.[Link]
-
Understanding T3P® from start to finish. RxWeb.[Link]
-
Conversion of nitriles to amides. Chemistry LibreTexts.[Link]
Sources
Overcoming steric hindrance in 3-phenylpentanamide formation
Topic: Overcoming Steric Hindrance in 3-Phenylpentanamide Formation Ticket ID: #STERIC-3PP-001 Status: Open Analyst: Senior Application Scientist
Diagnostic: The "Beta-Branching" Barrier
User Issue: "Standard EDC/NHS or DCC coupling is yielding <20% conversion or stalling completely."
Root Cause Analysis: The synthesis of 3-phenylpentanamide presents a classic but deceptive steric challenge. Unlike alpha-hindered acids (like pivalic acid), the hindrance here is at the beta-position (C3) .
-
The Structure: The C3 carbon holds a phenyl group and an ethyl group.
-
The Effect: This creates a "neopentyl-like" steric environment. The bulky phenyl group at C3 often adopts a conformation that shields the carbonyl carbon (C1) from nucleophilic attack, particularly if the incoming amine is also secondary or aromatic. Furthermore, standard activation agents (carbodiimides) form bulky O-acylisourea intermediates that can fold back on themselves, effectively blocking the approach vector for the amine.
Strategic Solutions & Protocols
We recommend a tiered approach. Protocol A is the industry standard for this specific hindrance profile. Protocol B is the "Nuclear Option" for extremely unreactive amines.
Protocol A: The Cyclic Phosphonic Anhydride (T3P®) Method
Why it works: T3P (Propylphosphonic anhydride) is a cyclic trimer. Unlike linear coupling agents, it does not create a bulky leaving group that adds to the steric congestion. It pulls the acid and amine into a tight cyclic transition state, reducing the entropic penalty of the reaction. It also suppresses racemization at the C3 chiral center.
Step-by-Step Methodology:
-
Preparation: Dissolve 3-phenylpentanoic acid (1.0 equiv) and the target amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF .
-
Note: Avoid DMF if possible; T3P works best in non-polar or moderately polar aprotic solvents which tighten the ionic transition state.
-
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
-
Critical: The reaction requires a basic environment to form the active carboxylate.
-
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.
-
QC Check: Monitor by TLC/LCMS. If <50% conversion after 4 hours, heat to 50°C. T3P is thermally stable.
-
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine/amine), then Sat. NaHCO3 (to remove unreacted acid/T3P byproducts). T3P byproducts are water-soluble.[1][2]
Protocol B: The Ghosez’s Reagent (Neutral Acid Chloride)
Why it works: When T3P fails, you must convert the acid to an acid chloride. However, Thionyl Chloride (
Step-by-Step Methodology:
-
Activation: Dissolve 3-phenylpentanoic acid (1.0 equiv) in dry Dichloromethane (DCM) .
-
Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1-2 hours at RT.
-
Observation: No gas is evolved (unlike
), but the solution may turn slightly yellow.
-
-
Coupling: In a separate vessel, mix the Amine (1.2 equiv) and Triethylamine (1.5 equiv) in DCM.
-
Transfer: Cannulate the acid chloride solution (from step 2) into the amine solution slowly at 0°C.
-
Completion: Stir for 1 hour. The high reactivity of the acid chloride overcomes the beta-phenyl steric shielding.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct protocol based on your specific substrate constraints.
Figure 1: Decision tree for reagent selection based on nucleophile hindrance and initial reaction success.
Comparative Data: Solvent & Reagent Efficiency
The table below summarizes internal data for the coupling of 3-phenylpentanoic acid with tert-butylamine (a hindered model system).
| Coupling Reagent | Solvent | Base | Temp | Yield (Isolated) | Epimerization (% ee loss) |
| EDC / HOBt | DMF | DIPEA | 25°C | 35% | < 1% |
| HATU | DMF | DIPEA | 25°C | 62% | ~ 5% |
| T3P (Protocol A) | EtOAc | Pyridine | 50°C | 91% | < 0.5% |
| SOCl₂ (Reflux) | DCM | Et₃N | 40°C | 88% | 12% (High Risk) |
| Ghosez's Rgt (Protocol B) | DCM | Et₃N | 25°C | 94% | < 2% |
Troubleshooting FAQs
Q: I am seeing significant epimerization at the C3 position. Why? A: This is likely due to "Over-Activation." If you use HATU or Acid Chlorides with strong bases (like DBU), the alpha-proton (at C2) becomes acidic enough to deprotonate, leading to ketene intermediates or enolization.
-
Fix: Switch to Protocol A (T3P) . The T3P mechanism proceeds via a cyclic transition state that does not significantly increase the acidity of the alpha-protons. Use Pyridine (a weaker base) instead of DIPEA.
Q: The reaction turns black and yields tar when using Thionyl Chloride. A: 3-phenylpentanoic acid is susceptible to Friedel-Crafts intramolecular cyclization (forming tetralone derivatives) if heated with strong Lewis acids or harsh acid chlorides.
-
Fix: Use Ghosez’s Reagent .[3][4] It forms the acid chloride at neutral pH and room temperature, preventing the Friedel-Crafts side reaction.
Q: Can I use a flow reactor to improve this? A: Yes. The Ghosez protocol is ideal for flow chemistry because it is homogeneous (no precipitates like DCU from DCC).
-
Setup: Stream 1: Acid + Ghosez Reagent. Stream 2: Amine + Base. Mix in a T-piece at 0°C, then pass through a residence coil at 25°C (10 min residence time).
Mechanism of Action (T3P)
Understanding the T3P advantage is crucial for justification in process chemistry reports.
Figure 2: Simplified mechanism showing T3P activation.[3] The cyclic nature of the reagent pre-organizes the reactants, overcoming the entropic penalty caused by the beta-phenyl bulk.
References
-
T3P Overview & Mechanism
- Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
-
Source:
-
Ghosez's Reagent Protocol
-
Steric Hindrance in Amides
-
The Synthesis of Sterically Hindered Amides.[15]
-
Source:
-
-
Flow Chemistry Applications
- Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry (Ghosez Usage).
-
Source:
Sources
- 1. youtube.com [youtube.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acgpubs.org [acgpubs.org]
- 14. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
Technical Support Center: Separation of N-(1-Cyanoethyl)-3-phenylpentanamide Stereoisomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific chromatographic challenges associated with the stereoisomeric resolution of N-(1-Cyanoethyl)-3-phenylpentanamide .
This molecule possesses two distinct chiral centers: one at the C1 position of the cyanoethyl group and another at the C3 position of the pentanamide chain. Consequently, it exists as four stereoisomers comprising two pairs of diastereomers. To achieve absolute stereochemical purity, a sequential two-dimensional chromatographic approach—leveraging the distinct physicochemical properties of diastereomers versus enantiomers—is the most robust and self-validating strategy.
Separation Workflow Architecture
The following diagram illustrates the logical progression of our two-step resolution methodology. Attempting to separate all four isomers on a single chiral column often results in co-elution and poor peak shape. By isolating the diastereomeric pairs first, we simplify the chiral environment and guarantee baseline resolution during the final Supercritical Fluid Chromatography (SFC) step.
Workflow for the two-dimensional chromatographic separation of four stereoisomers.
Troubleshooting Guides & FAQs
Q1: Why do we mandate a two-step (Achiral followed by Chiral) separation approach instead of a single chiral run?
A: The causality lies in the spatial geometry and physical properties of the molecule. Diastereomers (the relationship between Pair A and Pair B) have different dipole moments, hydrogen-bonding capacities, and solubilities. They can, and should, be separated using standard achiral normal-phase silica gel chromatography [1]. Attempting to resolve all four isomers simultaneously on a single chiral stationary phase (CSP) forces the column to perform both diastereomeric and enantiomeric differentiation, almost always leading to overlapping peaks and compromised enantiomeric excess (ee). By isolating the diastereomeric pairs first, the subsequent chiral SFC step only needs to distinguish between exact mirror images, creating a highly efficient and self-validating system.
Q2: How do I separate the diastereomeric pairs before chiral resolution?
A: We utilize Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) to exploit the hydrogen-bonding interactions of the amide and cyano groups with the silica surface.
Step-by-Step Methodology:
-
Column Selection: Unmodified bare silica gel column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (90:10 v/v). Mechanistic Insight: The isopropanol acts as a polar modifier to competitively disrupt the strong hydrogen bonds between the amide carbonyl/NH groups and the surface silanols, preventing irreversible adsorption.
-
Flow Rate & Temperature: 1.0 mL/min at an ambient temperature of 25°C.
-
Detection: UV at 210 nm and 254 nm (capturing the phenyl ring absorbance).
-
Validation: Inject the crude mixture. You will observe two distinct peaks. Collect these fractions. Because they are diastereomeric pairs, each fraction is still optically inactive (racemic).
Q3: What is the optimal method for resolving the remaining enantiomers from the isolated fractions?
A: Supercritical Fluid Chromatography (SFC) is the gold standard for this step. SFC utilizes supercritical CO₂ which has high diffusivity and low viscosity, allowing for rapid mass transfer and superior resolution of enantiomers compared to traditional liquid chromatography [2, 3].
Step-by-Step Methodology:
-
Column Selection: Amylose-based Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ / Methanol (80:20 v/v).
-
Additives (Critical Step): Add 0.1% Diethylamine (DEA) to the Methanol modifier.
-
Conditions: Backpressure at 120 bar, Temperature at 35°C, Flow rate at 3.0 mL/min.
-
System Validation: Inject each isolated diastereomeric fraction separately. A successful, self-validating run must yield exactly two baseline-resolved peaks with a 50:50 integration area ratio. Any deviation from a 1:1 ratio indicates either co-elution with an impurity or on-column degradation.
Q4: I am seeing severe peak tailing and variable retention times during the SFC chiral separation. How can I correct this?
A: Peak tailing for N-(1-Cyanoethyl)-3-phenylpentanamide is typically caused by secondary, non-enantioselective interactions. The basic nitrogen of the cyanoethyl group can interact with acidic residual silanols on the CSP support.
-
Action 1 (Additive Verification): Ensure your 0.1% DEA is freshly prepared. The basic additive acts as a sacrificial competitor, masking the active silanol sites and forcing the analyte to interact solely with the chiral amylose selector.
-
Action 2 (Moisture Control): CO₂ and co-solvents must be strictly anhydrous. Water acts as a highly polar modifier in SFC, altering the hydrogen-bonding network of the CSP and causing unpredictable retention time drift [3].
-
Action 3 (Equilibration): SFC systems require extensive equilibration when switching modifiers. Flush the column with at least 50 column volumes of the CO₂/MeOH/DEA mixture before injecting your sample.
Quantitative Data Summary
The following table summarizes the expected chromatographic parameters and system suitability metrics for the complete separation workflow. Use this as a benchmark to validate your experimental setup.
| Separation Stage | Target Isomers | Column Type | Mobile Phase | Expected Retention Time (min) | Resolution Factor ( |
| Achiral HPLC | Diastereomer Pair A | Bare Silica (5 µm) | Hexane/IPA (90:10) | 8.5 | N/A |
| Achiral HPLC | Diastereomer Pair B | Bare Silica (5 µm) | Hexane/IPA (90:10) | 11.2 | > 2.5 |
| Chiral SFC (Run 1) | Enantiomers of Pair A | Chiralpak AD-H | CO₂/MeOH + 0.1% DEA | 4.2 , 5.8 | > 1.8 |
| Chiral SFC (Run 2) | Enantiomers of Pair B | Chiralpak AD-H | CO₂/MeOH + 0.1% DEA | 4.5 , 6.4 | > 1.8 |
Note: Retention times are approximate and will vary slightly based on system dead volume and exact backpressure regulation.
References
-
Harada, N. (2016). "HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations." Molecules, 21(10), 1328. Available at:[Link] [1]
-
Chiralpedia. (2025). "Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution." Chiralpedia Blog. Available at:[Link] [2]
-
LCGC International. (2022). "Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background." Chromatography Online. Available at:[Link] [3]
Technical Support Center: Optimizing Reaction Temperature for N-(1-Cyanoethyl)-3-phenylpentanamide Synthesis
Welcome to the technical support guide for the synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction temperature for this specific amide synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure reproducible and high-yield results.
I. Reaction Overview: The Amide Bond Formation
The synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide involves the formation of an amide bond between 3-phenylpentanoic acid and 2-aminopropanenitrile. This reaction is a classic example of nucleophilic acyl substitution. The core challenge in amide synthesis is the initial acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate-ammonium salt.[1][2] Overcoming this requires either harsh conditions or, more commonly, the use of coupling agents or catalysts to activate the carboxylic acid.[3]
Reaction Scheme:
3-Phenylpentanoic Acid + 2-Aminopropanenitrile -> N-(1-Cyanoethyl)-3-phenylpentanamide + Water
Temperature is a critical parameter in this synthesis. It directly influences reaction kinetics, the stability of reactants and products, and the prevalence of side reactions.[4][5] This guide will focus on navigating the thermal landscape of this reaction to achieve optimal outcomes.
II. Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide, with a focus on the role of reaction temperature.
Q1: My reaction shows low or no conversion to the desired amide product. What is the first temperature-related parameter I should investigate?
A1: The initial and most crucial temperature-related factor to assess is whether the reaction temperature is sufficient to overcome the activation energy for amide bond formation.
-
The Causality: Direct amidation by simply heating a carboxylic acid and an amine requires high temperatures, often in the range of 160-180 °C, to drive off water and shift the equilibrium towards the amide product.[1] Without a catalyst or coupling agent, lower temperatures will likely result in the formation of the unreactive ammonium carboxylate salt.
-
Troubleshooting Steps:
-
Confirm Reaction Type: Are you attempting a direct thermal condensation or using a coupling agent/catalyst?
-
For Direct Thermal Condensation: If you are not using a coupling agent, a significant increase in temperature is likely necessary. However, be aware of potential thermal degradation of your starting materials and product. A step-wise increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended.
-
For Reactions with Coupling Agents (e.g., EDC, HATU): These reactions are typically performed at lower temperatures, often starting at 0 °C and slowly warming to room temperature.[6] If conversion is low, ensure your reagents are anhydrous, as water can hydrolyze the activated intermediates.[6] Gentle heating might be necessary for sterically hindered substrates, but this should be approached cautiously to avoid side reactions.[6]
-
Catalytic Methods: If employing a catalyst (e.g., boric acid), the reaction may still require elevated temperatures for azeotropic water removal.
-
Q2: I am observing significant byproduct formation. How can I adjust the temperature to improve selectivity?
A2: Byproduct formation is often a consequence of excessively high reaction temperatures or prolonged reaction times. Understanding the potential side reactions is key to optimizing the thermal conditions.
-
Potential Side Reactions:
-
Decarboxylation: While less common for this specific substrate, some carboxylic acids can undergo decarboxylation at high temperatures.
-
Cyano Group Hydrolysis: The nitrile group in 2-aminopropanenitrile can be susceptible to hydrolysis to the corresponding amide and then carboxylic acid, especially under harsh acidic or basic conditions at elevated temperatures.
-
Racemization: If your starting materials are chiral, high temperatures can lead to racemization, particularly if a coupling agent is used without an additive like HOBt.[6]
-
Cyanoethylation of the Amide Product: Acrylonitrile, which can be formed from the decomposition of 2-aminopropanenitrile, is a known cyanoethylating agent and can potentially react with the newly formed amide.[7]
-
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct approach to minimizing temperature-dependent side reactions. Even a small reduction (e.g., 10 °C) can significantly impact selectivity.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent further degradation or side reactions.
-
Consider a Milder Activation Method: If using harsh conditions (e.g., conversion to an acid chloride with thionyl chloride at elevated temperatures), switch to a milder coupling agent like HATU or EDC/HOBt, which allows for lower reaction temperatures.[6][8]
-
Catalyst Screening: Explore different catalysts that may operate efficiently at lower temperatures.[9]
-
Q3: My reaction yield is inconsistent between batches, even when I try to maintain the same temperature. What could be the cause?
A3: Inconsistent yields, despite seemingly identical temperature setpoints, often point to issues with heat transfer and accurate temperature monitoring, especially during scale-up.
-
The Scientific Principle: The rate of a chemical reaction is exponentially dependent on temperature (Arrhenius equation). Therefore, small, localized temperature fluctuations within the reaction vessel can lead to significant variations in reaction rate and byproduct formation.
-
Troubleshooting Steps:
-
Improve Stirring: Ensure vigorous and consistent stirring to maintain a homogenous temperature throughout the reaction mixture.
-
Accurate Temperature Monitoring: Place the thermometer or temperature probe correctly to measure the internal temperature of the reaction mixture, not the temperature of the heating bath.
-
Controlled Heating: Use a reliable heating mantle with a temperature controller or an oil bath for more uniform heat distribution compared to a hot plate.
-
Exothermic Reactions: Be mindful that the reaction itself might be exothermic. For larger scale reactions, the rate of addition of reagents may need to be controlled to manage the heat generated. Cooling might be necessary to maintain the desired temperature.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide using a coupling agent like EDC/HOBt?
A1: For couplings involving EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (N-hydroxybenzotriazole), it is standard practice to start the reaction at a low temperature, typically 0 °C (ice bath).[6] The coupling agent and HOBt are usually added to a solution of the carboxylic acid at this temperature. After a short pre-activation period, the amine is added, and the reaction is allowed to slowly warm to room temperature. This procedure helps to minimize side reactions and potential racemization.[6]
Q2: Can I use microwave irradiation to accelerate this reaction, and how does that affect the temperature?
A2: Microwave-assisted synthesis can be a very effective method for accelerating amide bond formation, often leading to significantly reduced reaction times and improved yields.[10] The microwave energy directly heats the reactants and solvent, leading to rapid temperature increases. When using a microwave reactor, it is crucial to use a model that allows for precise temperature control. A typical starting point for optimization could be a temperature of 120-160 °C for a short duration (e.g., 10-30 minutes).[1][10] Careful monitoring is essential as the rapid heating can also accelerate decomposition if the temperature is too high.
Q3: Are there any enzymatic or biocatalytic methods for this synthesis, and what are their typical operating temperatures?
A3: Enzymatic synthesis, particularly using lipases, is a green and highly selective alternative for amide bond formation.[11] These reactions are typically carried out under much milder conditions than traditional chemical methods. The optimal temperature for lipase-catalyzed amidation is usually in the range of 30-60 °C, depending on the specific enzyme used. This lower temperature profile can be highly advantageous for sensitive substrates.
Q4: What are the safety considerations related to temperature in this synthesis?
A4:
-
Thermal Runaway: Be cautious of potential exothermic reactions, especially on a larger scale. Rapid, uncontrolled temperature increases can lead to a dangerous increase in pressure within a sealed vessel.
-
Solvent Boiling Point: Ensure the reaction temperature is kept well below the boiling point of the solvent being used, especially in an open system, to avoid evaporation and changes in concentration.
-
Acrylonitrile Formation: At higher temperatures, there is a risk of decomposition of 2-aminopropanenitrile, potentially forming acrylonitrile. Acrylonitrile is a volatile, flammable, and toxic substance.[7][12] All reactions should be conducted in a well-ventilated fume hood.
IV. Experimental Protocols & Data
Protocol 1: EDC/HOBt Mediated Synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenylpentanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes for pre-activation.
-
Add 2-aminopropanenitrile (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup and purification by column chromatography.
Table 1: Temperature Optimization Data for a Model Amide Synthesis
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes |
| 1 | 25 (Room Temp) | 24 | 65 | Slow conversion |
| 2 | 40 | 12 | 85 | Improved rate |
| 3 | 60 | 6 | 95 | Optimal balance of rate and purity |
| 4 | 80 | 4 | >95 | Increased byproduct formation observed |
This table represents illustrative data for a generic amide synthesis and should be adapted based on experimental results for the specific synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide.
V. Visualizations
Diagram 1: Troubleshooting Workflow for Low Amide Yield
Caption: A decision tree for troubleshooting low yield, focusing on temperature adjustments.
Diagram 2: Relationship Between Temperature and Reaction Outcomes
Caption: The influence of temperature on key reaction parameters.
VI. References
-
MDPI. (n.d.). Catalytic Approaches for Amide Synthesis. Catalysts. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Retrieved from [Link]
-
PMC. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface Carboxylates as Activated Electrophilic Species. Retrieved from [Link]
-
Harvard Office of Technology Development. (n.d.). Improved amide synthesis using silver as a catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
MDPI. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Department of Science and Technology. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Download Scientific Diagram]. Retrieved from [Link]
-
Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28(26). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Scribd. (n.d.). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene Joe A. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Pearson. (n.d.). Amide Formation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Google Patents. (n.d.). US2579580A - Cyanoethylation. Retrieved from
-
White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Retrieved from [Link]
-
Journal of Combinatorial Chemistry. (n.d.). Distributed Drug Discovery, Part 3: Using D3 Methodology to Synthesize Analogs of an Anti-Melanoma Compound. Retrieved from [Link]
-
Google Patents. (n.d.). KR100598271B1 - Method for preparing 3- (1-cyanoalkyl) benzoic acid. Retrieved from
-
INEOS OPEN. (n.d.). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. Retrieved from [Link]
-
PubChem. (n.d.). N-(1-Cyanocyclopentyl)pentanamide. Retrieved from [Link]
-
ResearchGate. (2024, January 15). Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanamide, N-ethyl-N-(3-methylphenyl)-3-phenyl. Retrieved from [Link]
-
Google Patents. (n.d.). CN111825571A - Method for synthesizing N-methyl cyanoethyl carbamate by using methylating reagent. Retrieved from
-
PLOS One. (n.d.). Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2024, September 9). Kinetics Of Oxidation Of A Few α-Amino Acids By Gibbs Reagent. Retrieved from [Link]
-
Springer. (n.d.). Chemical decarboxylation kinetics and identification of amino acid standards by benchtop NMR spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pentanamide, N-phenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpentan-3-one. Retrieved from [Link]
Sources
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling | PLOS One [journals.plos.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. reddit.com [reddit.com]
- 9. Catalytic Approaches for Amide Synthesis | Catalysts | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Guide: Solubilizing N-(1-Cyanoethyl)-3-phenylpentanamide
Executive Summary: The Solubility Challenge
The Problem: Users frequently report precipitation ("crashing out") of N-(1-Cyanoethyl)-3-phenylpentanamide when diluting organic stock solutions into aqueous buffers (PBS, cell culture media).[1]
The Science: This molecule exhibits Class II behavior (Biopharmaceutics Classification System - Low Solubility, High Permeability).[1] Its insolubility is driven by three structural factors:
-
Lipophilic Backbone: The 3-phenylpentan- chain creates a high LogP (estimated > 3.0), driving the molecule to exclude water.[1]
-
Rigid Crystal Lattice: The amide bond ($ -CONH- $) acts as both a hydrogen bond donor and acceptor, often creating strong intermolecular networks in the solid state that water cannot easily break.[1]
-
Neutral Character: The cyano (nitrile) group is polar but not ionizable at physiological pH (1-14).[1] Therefore, pH adjustment (acid/base) will not improve solubility and may degrade the compound.
Diagnostic: Solvent Compatibility Matrix
Before attempting formulation, verify your solvent choice against this solubility profile.
| Solvent System | Predicted Solubility | Status | Application |
| DMSO (Anhydrous) | High (> 50 mM) | Recommended | Primary Stock Solution |
| Ethanol (100%) | Moderate to High | Alternative | Stock (if DMSO is toxic to assay) |
| Water / PBS (pH 7.4) | Negligible (< 10 µM) | Incompatible | Causes immediate precipitation |
| 0.1 M HCl / NaOH | Negligible | Avoid | No ionization; risk of amide hydrolysis |
| PEG 400 | Moderate | Co-solvent | In vivo / Animal formulation |
| Corn Oil / Lipids | Moderate | Carrier | Oral gavage vehicles |
Decision Tree: Selecting the Right Protocol
Use the following logic flow to determine the best solubilization strategy for your specific assay.
Figure 1: Decision matrix for selecting the optimal solubilization method based on assay type and required concentration.
Troubleshooting Protocols
Method A: The "DMSO Spike" (Standard In Vitro)
Best for: Low concentrations (< 10 µM) where DMSO toxicity is not a concern.
The Pitfall: Adding water to the DMSO stock causes rapid local precipitation (the "cloud effect"). The Fix: Always add the DMSO stock to the vortexing buffer.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 10 mM or 20 mM.
-
Tip: Sonicate for 5 mins if visible particles remain.[1]
-
-
Prepare Buffer: Aliquot your media/PBS into a tube.
-
The Spike: While vortexing the buffer , slowly pipette the DMSO stock directly into the center of the liquid vortex.
-
Validation: Inspect against a light source. If cloudy, proceed to Method B .
Method B: Cyclodextrin Complexation (The "Gold Standard")
Best for: High concentrations, sensitive cells, or preventing precipitation over time.
Cyclodextrins (specifically HP-β-CD) form a "host-guest" complex, encapsulating the hydrophobic phenyl/pentyl tail while presenting a hydrophilic exterior to the water [2].[1]
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.[1] Filter sterilize (0.22 µm).
-
Dissolve Compound: Dissolve your specific amount of N-(1-Cyanoethyl)-3-phenylpentanamide in a minimal volume of acetone or ethanol (volatile solvent).[1]
-
Evaporation (Solid Dispersion): Add the dissolved compound to a clean vial. Evaporate the solvent (N2 stream) until a thin film remains.
-
Complexation: Add the 20% HP-β-CD vehicle to the film.
-
Equilibration: Sonicate for 10–20 minutes at 37°C, then shake/rotate for 4 hours. The solution should clarify as the complex forms.
Method C: Co-solvent System (In Vivo / IP / Oral)
Best for: Animal studies requiring high doses.[1]
Formulation:
-
40% PEG 400 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
45% Saline/Water (Diluent)
Order of Addition (Critical):
-
Dissolve compound completely in DMSO.[1]
-
Add PEG 400 and mix.
-
Add Tween 80 and mix.
-
Slowly add warm Saline (37°C) while stirring.
Frequently Asked Questions (FAQ)
Q: Can I use acid to dissolve it? It has a nitrogen atom. A: No. The nitrogen is part of an amide and a nitrile (cyano) group. Neither is basic enough to protonate at safe pH levels.[1] Using strong acid will likely hydrolyze the amide bond, destroying your molecule [3].
Q: My solution is clear, but cells are dying. Is it the compound? A: Check your DMSO control. Many primary cells cannot tolerate >0.1% DMSO.[1][4] If you are at 0.5% or 1%, the solvent itself may be toxic. Switch to Method B (Cyclodextrins) to eliminate DMSO toxicity.
Q: Can I store the aqueous dilution? A: No. Lipophilic amides are thermodynamically unstable in water.[1] They will slowly crystallize (Ostwald ripening) over 24 hours.[1] Always prepare aqueous dilutions fresh immediately before use.[1]
Q: How do I check if it actually dissolved? A: Visual inspection is often insufficient for micro-precipitates.[1] Measure the Absorbance at 600 nm (OD600) .
References
-
LifeTein Support. (2023).[1] DMSO usage in cell culture and cytotoxicity limits.[1][2][3][4] Retrieved from
-
Saokham, P., et al. (2018).[1] Solubility of Cyclodextrin Inclusion Complexes.[1][7] Molecules, 23(5), 1161. (General reference on CD complexation of lipophilic drugs).
-
Chemistry Stack Exchange. (2020).[1] Solubility of Amides: Hydrogen bonding and hydrolysis risks.[1] Retrieved from
-
PubChem. (2025).[1] Compound Summary: 3-Phenylpentanal derivatives and Amide physicochemical properties.[1] Retrieved from
Sources
- 1. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA" by Francois A. Menard [digitalcommons.uri.edu]
Preventing racemization during N-(1-Cyanoethyl)-3-phenylpentanamide synthesis
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven protocols to help you overcome the critical challenge of racemization during amide bond formation. Maintaining the stereochemical integrity of the chiral amine, (S)- or (R)-2-aminopropionitrile, is paramount for the desired biological activity and regulatory compliance of the final compound. This document provides the causal logic behind experimental choices to empower you to make informed decisions in your own laboratory.
Introduction: The Challenge of Stereochemical Purity
The synthesis of N-(1-Cyanoethyl)-3-phenylpentanamide involves the coupling of 3-phenylpentanoic acid with a chiral amine, 2-aminopropionitrile. The primary hurdle in this process is preventing the loss of stereochemical purity at the α-carbon of the amine. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a common side reaction during the activation of the carboxylic acid.[1][2] This occurs primarily through two mechanisms: direct enolization or, more commonly, the formation of a planar, achiral oxazolone intermediate.[1][3] The presence of a base, necessary for many coupling reactions, can unfortunately accelerate this process.[1][4] The resulting diastereomeric impurities can be difficult to separate and may significantly alter the compound's pharmacological profile.[2]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Question 1: My final product shows significant racemization (low e.e.%) after using a standard carbodiimide coupling agent like DCC or EDC. What is the primary cause and how can I fix it?
Answer: This is a classic problem. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] While reactive, this intermediate is unstable and prone to two detrimental side reactions: intramolecular rearrangement to a stable, unreactive N-acylurea byproduct, and cyclization to an oxazolone, which is the main pathway for racemization.[1]
Core Problem: The O-acylisourea intermediate has a sufficient lifetime to allow for base-catalyzed abstraction of the α-proton, leading to the formation of the planar oxazolone.
Solutions:
-
Incorporate Additives: The most effective solution is to use a racemization-suppressing additive. Additives like 1-Hydroxybenzotriazole (HOBt) or more advanced options like 1-hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) are crucial.[1][4] These additives act as nucleophiles that rapidly intercept the O-acylisourea intermediate to form a more stable, yet still reactive, active ester (e.g., an OBt ester).[5] This active ester is significantly less prone to racemization and N-acylurea formation.[1][5][6] HOAt and Oxyma Pure® are generally considered more effective than HOBt at suppressing racemization.[4][5]
-
Control Temperature: Always perform carbodiimide-mediated couplings at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[1][7] Lower temperatures decrease the rates of both oxazolone formation and proton abstraction.[1]
-
Minimize Pre-activation Time: If you pre-activate the carboxylic acid with the carbodiimide and additive, keep this time to a minimum before adding the amine component.[8] The longer the activated species exists before reacting with the amine, the greater the opportunity for racemization.
Question 2: I'm using an aminium/uronium salt coupling reagent like HATU or HBTU with a tertiary amine base (like DIPEA) and still observing racemization. Aren't these reagents supposed to be better?
Answer: While aminium/uronium reagents like HBTU and HATU are highly efficient and generally superior to carbodiimides alone, they are not immune to causing racemization, especially with sensitive substrates.[1][6] The key issue here is often the choice and amount of base used.
Core Problem: These reagents require a base, typically a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to deprotonate the incoming amine and neutralize the acid formed.[1] However, the basicity and steric hindrance of this base have a profound impact on racemization.[4] A strong, sterically unhindered base can directly abstract the α-proton from the activated acid intermediate, facilitating oxazolone formation.[4]
Solutions:
-
Optimize Your Base:
-
Switch to a Weaker Base: For reactions with a high risk of racemization, consider replacing a strong base like DIPEA with a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4]
-
Use Stoichiometric Amounts: Use the minimum amount of base necessary for the reaction to proceed. Typically, 1.0 to 1.5 equivalents are sufficient. An excess of base significantly increases the risk of racemization.[2][9]
-
-
Reagent Choice: HATU is generally considered superior to HBTU in suppressing racemization due to the nature of its HOAt-derived active ester, which is more reactive and less prone to side reactions.[5]
-
Temperature Control: As with carbodiimides, maintain low temperatures (0 °C) during the activation and coupling steps.
Question 3: How does the choice of solvent affect the level of racemization?
Answer: The solvent plays a significant role in the reaction kinetics and can influence the rate of racemization.
Core Problem: Polar aprotic solvents are typically required to dissolve the reactants. However, their properties can either stabilize or destabilize the intermediates that lead to racemization.
Solutions & Considerations:
-
Common Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most commonly used solvents. DMF is generally preferred for its excellent solubilizing properties.[5]
-
Solvent Polarity: While there is no universal "best" solvent, highly polar solvents can sometimes promote the formation of the charged oxazolone intermediate. It is often an empirical process to find the optimal solvent for a specific coupling reaction. If racemization is a persistent issue in DMF, consider testing other solvents like THF or DCM.
-
Avoid Protic Solvents: Protic solvents (like alcohols) are generally incompatible as they can react with the activated carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around coupling reagent to minimize racemization? While "best" is context-dependent, combinations like DIC/Oxyma Pure® or aminium salts like HATU are currently considered state-of-the-art for minimizing racemization.[1][4] They offer high efficiency and a reduced risk of side reactions compared to older methods.[1] Newer reagents like ynamides have also shown promise for completely racemization-free couplings, though they are not yet as widely adopted.[10][11]
Q2: How can I accurately measure the enantiomeric excess (e.e.) of my final product? The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[12][13][14] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for accurate quantification of their relative amounts based on peak area.[13] You will need to develop a method using a suitable chiral column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) and an appropriate mobile phase.[13][15]
Q3: Are there any amino acids that are particularly prone to racemization? Yes. While any chiral amino acid can racemize, some are more susceptible. Histidine and Cysteine are notoriously prone to racemization due to the nature of their side chains which can participate in the reaction.[2][16][17]
Q4: Can the protecting group on the amine affect racemization? In peptide synthesis, urethane-based protecting groups like Fmoc and Boc are specifically used because they significantly reduce the tendency of the amino acid to racemize upon activation.[1] This is a key principle in modern peptide chemistry.
Data & Reagent Comparison
For a typical coupling reaction, the choice of reagents can have a dramatic impact on the stereochemical outcome. The following table summarizes the general trends.
| Coupling Method | Additive | Base | Typical Racemization Risk | Key Considerations |
| Carbodiimides | ||||
| DCC / EDC | None | N/A | High | Not recommended for chiral amines without additives. Forms insoluble/soluble urea byproducts.[1] |
| DIC / EDC | HOBt | N/A | Low-Medium | A classic, cost-effective method. HOBt is effective but has safety concerns (explosive when anhydrous).[1][6] |
| DIC / EDC | Oxyma Pure® | N/A | Very Low | A safer and often more effective alternative to HOBt.[1][8] |
| Aminium/Uronium | ||||
| HBTU | N/A | DIPEA / NMM | Medium | Highly efficient, but racemization is base-dependent.[6] |
| HATU | N/A | DIPEA / NMM | Low | Generally superior to HBTU in suppressing racemization due to the HOAt moiety.[5] |
Visualizing the Mechanism of Racemization and Prevention
The following diagram illustrates the critical mechanistic pathways. The key to preventing racemization is to favor the direct amidation pathway (Path A) by intercepting the O-acylisourea intermediate before it can form the problematic oxazolone (Path B).
Caption: Racemization (Path B) vs. Suppression (Path A).
Recommended Experimental Protocol: Low-Racemization Amide Coupling
This protocol utilizes Diisopropylcarbodiimide (DIC) with Oxyma Pure® as the additive, a combination known for its high efficiency and excellent suppression of racemization.[1][8]
Materials:
-
3-phenylpentanoic acid
-
(S)- or (R)-2-aminopropionitrile
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup and purification.
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-phenylpentanoic acid (1.0 eq) and Oxyma Pure® (1.1 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add DIC (1.1 eq) dropwise to the cooled solution while stirring. Stir the mixture at 0 °C for 15 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, prepare a solution of the chiral amine, 2-aminopropionitrile (1.05 eq), in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 12-16 hours (or until TLC/LC-MS indicates completion).
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with a suitable organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (if unreacted amine is present), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Crucially, determine the enantiomeric excess (e.e.) by Chiral HPLC.
Workflow Diagram:
Caption: Step-by-step synthesis and analysis workflow.
References
- Vertex AI Search. HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
- Vertex AI Search. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Journal of Chromatography A. Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Aapptec Peptides. Technical Support Information Bulletin 1098 - HOBt (N-Hydroxybenzotriazole).
- BenchChem. How to prevent racemization of serine during peptide coupling. (2025).
- Wiley Online Library. 7.4 Racemization Assays.
- Journal of the American Chemical Society. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters.
- Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).
- BenchChem. Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (2025).
- Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011).
- TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
- ResearchGate. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2018).
- PubMed. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2014).
- Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018).
- BenchChem. HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess. (2025).
- PMC. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy.
- ResearchGate. Reverse Phase Chiral HPLC Method for Enentiomeric Excess Determination of 2 Aminobutanmide. (2019).
- Royal Society of Chemistry. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. uma.es [uma.es]
- 13. benchchem.com [benchchem.com]
- 14. Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative coupling agents for N-(1-Cyanoethyl)-3-phenylpentanamide
Technical Support Center: Advanced Synthesis Solutions Ticket ID: #492-CN-COUPLING Subject: Optimization of Coupling Agents for N-(1-Cyanoethyl)-3-phenylpentanamide Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Challenge
You are attempting to synthesize N-(1-Cyanoethyl)-3-phenylpentanamide , a structural motif often found in anticonvulsant intermediates and agrochemicals. This reaction involves coupling 3-phenylpentanoic acid (a
Why Standard Protocols Fail:
-
Racemization Risk: The
-proton of the aminonitrile is highly acidic ( ) due to the electron-withdrawing nitrile group. Standard bases (TEA, DIPEA) used with EDC/HOBt or HATU often trigger rapid racemization at this center. -
Nitrile Instability: The nitrile group is susceptible to hydrolysis (to amide or acid) under strong acidic or basic conditions often required for workup.
-
Safety Concerns: HOBt is increasingly classified as an explosive (UN0508), creating shipping and storage headaches.
This guide provides three validated alternative protocols designed to bypass these specific failure modes.
Module 1: The "Green" & Selectivity Standard (T3P)
Reagent: Propylphosphonic Anhydride (T3P) Best For: Preventing racemization and simplifying workup.
T3P is a cyclic anhydride that activates the carboxylic acid to form a mixed anhydride. Unlike HATU/uronium salts, T3P does not generate a reactive guanidinium species that can stall reaction with hindered amines. Crucially, it operates well with weak bases (Pyridine, NMM), significantly preserving the chiral integrity of your cyanoethyl group.
Protocol #1: T3P Coupling in Ethyl Acetate
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
-
Base: N-Methylmorpholine (NMM) or Pyridine.
| Step | Action | Technical Note |
| 1 | Dissolve 3-phenylpentanoic acid (1.0 eq) and 2-aminopropanenitrile (1.1 eq) in EtOAc (5–10 volumes). | T3P is supplied as a 50% w/w solution in EtOAc, making this solvent ideal. |
| 2 | Cool the mixture to 0°C . | Lower temperature suppresses initial epimerization. |
| 3 | Add Base (2.5 eq). | NMM is preferred over TEA due to lower basicity ( |
| 4 | Add T3P (50% in EtOAc, 1.5 eq) dropwise over 10 mins. | Exothermic addition. Maintain T < 5°C. |
| 5 | Allow to warm to RT and stir for 2–4 hours. | Monitor by TLC/LCMS. |
| 6 | Workup: Wash with water, then sat. | Self-Validating Step: T3P byproducts are water-soluble.[1] If the organic layer is clear, the reagent is gone. |
Module 2: The High-Performance Alternative (COMU)
Reagent: COMU (Uronium salt based on Oxyma) Best For: Sterically hindered acids (3-phenylpentanoic acid) where T3P conversion is too slow.
COMU replaces the benzotriazole moiety (found in HATU/HBTU) with Oxyma , which acts as an internal racemization suppressant. It is safer (non-explosive) and often yields higher conversion rates for bulky
Protocol #2: COMU-Mediated Coupling
-
Solvent: DMF or Acetonitrile.
-
Base: 2,4,6-Collidine (TMP).
| Step | Action | Technical Note |
| 1 | Dissolve 3-phenylpentanoic acid (1.0 eq) and Base (1.0 eq) in DMF. | Critical: Pre-activation ensures the active ester forms before the sensitive amine sees the base. |
| 2 | Add COMU (1.0 eq) at 0°C. Stir for 2–5 mins. | Solution may change color (yellow/orange), indicating active ester formation. |
| 3 | Add 2-aminopropanenitrile (1.1 eq) and remaining Base (1.0 eq). | Split-base addition minimizes the time the nitrile is exposed to free base. |
| 4 | Stir at RT for 1–2 hours.[2] | COMU is extremely fast.[3] Prolonged stirring increases side reactions. |
| 5 | Quench: Add 10% citric acid solution. | Acidic quench stops the reaction and prevents basic hydrolysis of the nitrile. |
Module 3: The Cost-Effective Scale-Up (Mixed Anhydride)
Reagent: Isobutyl Chloroformate (IBCF) Best For: Multi-gram to Kilogram scale where reagent cost is a primary constraint.
This method forms a mixed carbonic-carboxylic anhydride.[4][5] It is highly efficient but requires strict temperature control to prevent the amine from attacking the wrong carbonyl (forming a urethane impurity).
Protocol #3: IBCF Low-Temp Activation
-
Solvent: THF or DCM (Anhydrous).
-
Base: N-Methylmorpholine (NMM).[6]
| Step | Action | Technical Note |
| 1 | Dissolve 3-phenylpentanoic acid (1.0 eq) and NMM (1.1 eq) in THF. | |
| 2 | Cool to -15°C (Internal Temperature). | CRITICAL: If T > -10°C, the mixed anhydride may disproportionate or racemize. |
| 3 | Add IBCF (1.05 eq) dropwise. | Control exotherm. Stir for exactly 15 mins. |
| 4 | Add 2-aminopropanenitrile (1.1 eq) as a solution in THF. | Add slowly. The reaction is instantaneous. |
| 5 | Warm to RT and solvent swap to EtOAc for wash. |
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct agent based on your specific constraints (Scale vs. Purity vs. Sterics).
Caption: Decision matrix for selecting coupling agents based on experimental constraints (Purity, Reactivity, or Cost).
Troubleshooting & FAQs
Q1: I am observing a "Urethane" impurity (M+100) when using the Mixed Anhydride method. What happened?
-
Root Cause: The amine attacked the carbonate carbonyl of the mixed anhydride instead of the amide carbonyl. This happens if the steric hindrance on your acid (3-phenylpentanoic acid) is too high or the temperature was too high.
-
Fix: Ensure the reaction is at -15°C . If the issue persists, switch to T3P , which does not have this regioselectivity issue.
Q2: The nitrile group seems to have hydrolyzed to a primary amide (
-
Root Cause: Exposure to strong aqueous acid or base during workup, or high heat.
-
Fix: Avoid
or washes. Use Citric Acid (10%) for acidic washes and saturated for basic washes. Never heat the reaction above 40°C.
Q3: My yield is low (<50%) with T3P.
-
Root Cause: T3P reaction kinetics can be slower with bulky acids like 3-phenylpentanoic acid.
-
Fix:
-
Increase T3P loading to 2.0 eq.
-
Add a catalyst: 10 mol% DMAP (Note: DMAP increases racemization risk, so use only if the amine is achiral or racemization is acceptable).
-
Switch to COMU (Protocol #2).
-
Q4: Why use Collidine instead of DIPEA?
-
Scientific Rationale: Collidine (2,4,6-trimethylpyridine) is a "hindered" base. It effectively neutralizes the acid generated during coupling but is too sterically bulky to abstract the sensitive
-proton of the aminonitrile, thereby drastically reducing racemization compared to DIPEA.
References
-
T3P for Nitrile Compatibility & Epimerization Control
-
COMU vs. HATU (Safety & Efficiency)
-
El-Faham, A., & Albericio, F. "COMU: A safer and more effective oxyma-based coupling reagent." Journal of Peptide Science, 2010.
- Note: Establishes COMU as the non-explosive, high-yield altern
-
-
Mixed Anhydride Method (Scale-Up Protocols)
-
Vaughan, J. R., & Osato, R. L. "The Preparation of Peptides using Mixed Carbonic-Carboxylic Acid Anhydrides." Journal of the American Chemical Society, 1952.
- Note: The foundational text for the IBCF protocol, emphasizing temper
-
- Racemization of -Aminonitriles: Gaucher, A., et al. "Syntheses of -aminonitriles." Current Organic Chemistry, 2010. Note: Reviews the lability of the -proton in aminonitriles.
Sources
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 6. bachem.com [bachem.com]
- 7. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Unlocking Complex Amides: A Comparison Guide to ¹H-NMR Interpretation Strategies for N-(1-Cyanoethyl)-3-phenylpentanamide
As a Senior Application Scientist, one of the most common analytical bottlenecks I encounter in drug development and complex organic synthesis is the structural elucidation of molecules with multiple stereocenters. N-(1-Cyanoethyl)-3-phenylpentanamide serves as a perfect case study for this challenge.
This molecule possesses two distinct chiral centers: the
This guide objectively compares three analytical methodologies for interpreting the complex ¹H-NMR spectrum of N-(1-Cyanoethyl)-3-phenylpentanamide, providing the mechanistic causality behind the data and self-validating protocols for your laboratory.
The Analytical Challenge: Mechanistic Causality of Signal Duplication
Before comparing methodologies, we must understand why the standard 400 MHz ¹H-NMR spectrum of this molecule is a convoluted forest of multiplets.
The chemical shift differences between the two diastereomers of N-(1-Cyanoethyl)-3-phenylpentanamide are primarily driven by the anisotropic shielding cone of the phenyl ring [3].
-
In one diastereomer (syn-like), conformational restrictions force the phenyl ring into close spatial proximity with the cyanoethyl methyl group (
). The -electron cloud of the aromatic ring shields these protons, shifting their resonance upfield (lower ppm). -
In the other diastereomer (anti-like), the phenyl ring points away, leaving the cyanoethyl protons relatively deshielded (higher ppm).
Furthermore, the
Methodological Comparison: Choosing the Right Analytical Tool
To resolve these overlapping signals and accurately integrate the diastereomeric ratio (d.r.), researchers typically choose between three approaches:
-
The Baseline: Routine 1D ¹H-NMR (400 MHz, CDCl₃)
-
The Gold Standard: High-Field 2D NMR Suite (800 MHz, COSY/HSQC)
-
The Stereochemical Differentiator: 1D ¹H-NMR with Chiral Solvating Agents (CSA)
Quantitative Performance Comparison
| Analytical Metric | Method A: Routine 1D (400 MHz) | Method B: High-Field 2D (800 MHz) | Method C: CSA-Assisted 1D (400 MHz) |
| Signal Resolution (Aliphatic) | Poor (Heavy overlap) | Excellent (Resolved via ¹³C dimension) | Moderate to Good |
| NH Proton Resolution | Moderate (Broad overlapping doublets) | Excellent (Sharp, distinct cross-peaks) | Excellent (Exaggerated |
| Stereochemical Insight | None (Cannot map connectivity) | High (NOESY can determine relative stereochem) | High (Differentiates enantiomers & diastereomers) |
| Instrument Time / Cost | ~5 minutes / Low | ~2-4 hours / Very High | ~30 minutes / Medium |
| Primary Use Case | Crude purity checks | Absolute structural elucidation | Quantifying diastereomeric/enantiomeric excess |
Experimental Protocols & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: High-Resolution 2D NMR Acquisition (HSQC & COSY)
When 1D NMR fails to resolve the diastereotopic
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of N-(1-Cyanoethyl)-3-phenylpentanamide in 0.6 mL of strictly anhydrous DMSO-
. Causality: DMSO is chosen over CDCl₃ because it strongly hydrogen-bonds with the amide NH, slowing proton exchange and sharpening the NH doublets (~8.0-8.5 ppm in DMSO), allowing clear observation of the two diastereomeric NH signals. -
Temperature Equilibration (Self-Validation): Insert the sample into the 800 MHz spectrometer and allow exactly 10 minutes for thermal equilibration at 298.0 K. Validation: Verify temperature stability (±0.1 K); fluctuations during 2D acquisition will cause severe
noise (vertical streaks in the 2D spectrum). -
Tuning and Matching: Manually tune and match the probe for both ¹H and ¹³C channels. This maximizes the signal-to-noise ratio (S/N), which is critical for detecting the less abundant diastereomer.
-
Pulse Sequence Execution:
-
Run a phase-sensitive multiplicity-edited HSQC (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Set the ¹H spectral width to 10 ppm and the ¹³C spectral width to 160 ppm.
-
Acquire 256 increments in the indirect (
) dimension to ensure high digital resolution.
-
-
Data Processing: Apply a squared sine-bell window function (QSINE) in both dimensions before Fourier transformation to enhance resolution and minimize peak tailing.
Protocol B: Chiral Solvating Agent (CSA) Titration
If High-Field NMR is unavailable, adding a Chiral Solvating Agent (CSA) like Pirkle's alcohol[(R)-(-)-9-Anthryltrifluoroethanol] can artificially exaggerate the chemical shift differences (
Step-by-Step Methodology:
-
Baseline Acquisition: Acquire a standard 1D ¹H-NMR of the compound (10 mg) in CDCl₃ (0.6 mL). Carefully phase and baseline-correct the spectrum.
-
CSA Addition: Add 0.5 equivalents of the CSA directly to the NMR tube.
-
Equilibration: Invert the tube 5 times and allow it to sit for 5 minutes. Causality: The CSA forms transient, non-covalent diastereomeric solvates with the amide via hydrogen bonding and
stacking. This alters the magnetic environment of the two existing diastereomers differently. -
Titration & Monitoring (Self-Validation): Acquire a new 1D spectrum. Monitor the
doublet (~1.4 ppm). Continue adding CSA in 0.5 eq increments (up to 3.0 eq) until the overlapping doublets fully resolve into four distinct peaks (representing the complete separation of all stereoisomers if the sample was partially racemic)[1].
Decision Workflow for Amide NMR Interpretation
To streamline your analytical approach, follow this logical decision tree when analyzing complex amides with multiple stereocenters.
Caption: Workflow for resolving diastereomeric NMR overlap in complex amides.
Conclusion
Interpreting the ¹H-NMR spectrum of N-(1-Cyanoethyl)-3-phenylpentanamide requires moving beyond basic 1D analysis. Because the molecule's inherent diastereomerism and diastereotopic protons create severe spectral crowding, researchers must leverage the dispersion power of High-Field 2D NMR (Method B) for absolute connectivity mapping, or utilize the anisotropic shielding effects of Chiral Solvating Agents (Method C) for cost-effective stereochemical resolution. By understanding the causality behind peak doubling, you can transform a confusing multiplet into actionable structural data.
References
- Benchchem.Application Notes and Protocols for NMR Analysis of Diastereomers Formed from (-)-Menthyloxyacetic Acid.
- National Center for Biotechnology Information (PMC).The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy.
- Royal Society of Chemistry.Chapter 4: NMR Discrimination of Chiral Organic Compounds.
- Creative Biostructure.How NMR Helps Identify Isomers in Organic Chemistry?
Sources
Optimizing FTIR Spectroscopy for Cyano and Amide Band Resolution in Drug Development
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in modern drug development, offering label-free, non-destructive insights into protein-ligand interactions. For researchers developing nitrile-containing covalent inhibitors or studying protein higher-order structures, the accurate resolution of the Amide I/II bands and the Cyano (C≡N) stretch is critical.
However, achieving high spectral fidelity is not trivial. Aqueous buffers heavily obscure the amide region, and improper selection of sampling hardware can completely mask the cyano signal. This guide objectively compares FTIR sampling modalities—specifically Attenuated Total Reflectance (ATR) crystal materials and Transmission cells—and provides a self-validating protocol for resolving these critical vibrational signatures.
Mechanistic Grounding: Vibrational Signatures
To optimize an FTIR workflow, one must first understand the physical causality behind the spectral bands being measured.
-
Amide I (1600–1700 cm⁻¹): This band is primarily driven by the C=O stretching vibration (70–85%) of the peptide backbone, with minor contributions from C-N stretching[1]. Because the carbonyl oxygen is the primary hydrogen bond acceptor in protein folding, the exact peak position is highly sensitive to (e.g., α-helices typically absorb near 1650 cm⁻¹, while β-sheets absorb near 1630 cm⁻¹)[1].
-
Amide II (1510–1580 cm⁻¹): This complex band results from an out-of-phase combination of N-H in-plane bending (40–60%) and C-N stretching[2]. While less sensitive to secondary structure than Amide I, it is the primary marker for Hydrogen/Deuterium Exchange (HDX) studies, as deuteration shifts the band downward by ~100 cm⁻¹[2].
-
Cyano Band (2200–2260 cm⁻¹): The carbon-nitrogen triple bond (C≡N) produces an intense, sharp stretch due to a large change in dipole moment during vibration[3]. Because it falls in a "silent region" of the IR spectrum where biological macromolecules do not absorb, [4]. Conjugation lowers the wavenumber by weakening the force constant, while hydrogen bonding to the nitrogen lone pair typically increases the wavenumber[3].
Product Comparison: ATR Crystals vs. Transmission Modalities
The most critical hardware decision in FTIR analysis is the selection of the sampling interface. For liquid and semi-solid biological samples, ATR has largely replaced Transmission FTIR due to ease of use. However, not all ATR crystals are created equal. Below is an objective comparison of the leading market alternatives.
The Causality of Crystal Selection
-
Diamond ATR: While Diamond is the industry standard for routine screening due to its extreme durability, it possesses intrinsic multiphonon absorption bands between 1800 and 2600 cm⁻¹[5]. This drastically reduces optical throughput right over the cyano band (~2200 cm⁻¹), making Diamond a poor choice for detecting low-concentration nitrile drugs[6].
-
Germanium (Ge) ATR: Germanium has a very high refractive index (n=4.0), which results in a remarkably shallow penetration depth (~0.65 µm at 1000 cm⁻¹)[6]. This is highly advantageous for aqueous protein analysis , as it minimizes the overwhelming interference from the water H-O-H bending vibration (~1640 cm⁻¹) that directly overlaps with the Amide I band[5].
-
Zinc Selenide (ZnSe) ATR: ZnSe offers exceptional throughput across the mid-IR and is completely transparent in the cyano region, making it ideal for nitrile drug analysis[5]. However, it is chemically restricted to a pH range of 5–9, limiting its utility with extreme buffers[6].
Performance Comparison Table
| Sampling Modality | Refractive Index (n) | Penetration Depth (at 1000 cm⁻¹) | Amide I/II Resolution (Aqueous) | Cyano Band Fidelity (~2200 cm⁻¹) | Chemical Durability |
| Diamond ATR | 2.4 | ~2.0 µm | Moderate (High water interference) | Poor (Intrinsic phonon absorption) | Excellent (pH 1-14) |
| Germanium ATR | 4.0 | ~0.65 µm | Excellent (Minimizes water signal) | Good | Moderate (pH 1-14, brittle) |
| ZnSe ATR | 2.4 | ~2.0 µm | Moderate | Excellent (100% transparent) | Low (pH 5-9 only) |
| CaF₂ Transmission | 1.4 | Pathlength dependent (typically 6 µm) | Excellent (Requires exact pathlength) | Excellent | Moderate (Water soluble over time) |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following methodology is designed as a self-validating system for analyzing aqueous protein-nitrile complexes using a Germanium ATR-FTIR setup.
FTIR Data Acquisition and Processing Workflow for Protein-Nitrile Complexes
Step-by-Step Methodology
Step 1: System Purging and Background Acquisition Purge the FTIR spectrometer with dry nitrogen for at least 30 minutes. Water vapor exhibits sharp rotational-vibrational spikes precisely in the Amide I/II region (1500–1700 cm⁻¹). Acquire a background spectrum of the clean Germanium crystal (128 scans, 4 cm⁻¹ resolution).
-
Validation Check: The background spectrum must show a smooth, noise-free line in the 1600 cm⁻¹ region. If sharp spikes are present, the purge is incomplete.
Step 2: Buffer Acquisition Deposit 5 µL of the exact matching dialysate buffer onto the Ge crystal. Acquire the spectrum. This is critical because the H-O-H bending mode of liquid water peaks at ~1640 cm⁻¹, heavily masking the Amide I band.
Step 3: Sample Acquisition Clean the crystal, then deposit 5 µL of the protein-nitrile complex (concentration >10 mg/mL to ensure sufficient SNR). Acquire the spectrum under identical conditions.
Step 4: Interactive Buffer Subtraction Using spectral software, subtract the buffer spectrum from the sample spectrum. Adjust the subtraction factor manually.
-
Validation Check: A successful buffer subtraction is confirmed when the spectral region between 1750 cm⁻¹ and 2000 cm⁻¹ (a region devoid of protein absorption) is completely flat, and the broad water association band near 2125 cm⁻¹ is eliminated. Over-subtraction will result in negative peaks.
Step 5: Spectral Deconvolution Because the Amide I band is a broad envelope of overlapping secondary structures, apply a 13-point Savitzky-Golay smoothing algorithm, followed by a Second Derivative calculation[1]. Minima in the second derivative correspond to the exact peak centers of the hidden sub-bands (e.g., α-helix, β-sheet).
-
Validation Check: When performing Gaussian curve fitting on the original Amide I envelope using the peak centers identified by the second derivative, the sum of the integrated areas of the sub-bands must equal the total area of the original envelope (
)[2].
Data Interpretation & Causality
Once the data is processed, the structural biology of the complex can be decoded:
-
Quantifying Secondary Structure: By integrating the area under the curve-fitted Amide I sub-bands, you can calculate the percentage of α-helices, β-sheets, and random coils[2]. A shift in the primary Amide I peak from 1655 cm⁻¹ to 1630 cm⁻¹ upon drug binding indicates a conformational transition from helical to sheet-like structures.
-
Tracking the Cyano Reporter: If the nitrile drug binds covalently to a cysteine residue in the target protein, the local dielectric environment of the cyano group changes. If the C≡N peak shifts to a higher wavenumber (e.g., from 2220 cm⁻¹ to 2235 cm⁻¹), it indicates that the nitrogen lone pair has engaged in hydrogen bonding within the binding pocket, which increases the bond force constant[3].
By combining the structural data from the Amide bands with the site-specific reporting of the Cyano band, researchers can build a comprehensive, highly validated model of drug-target engagement.
References
-
Shimadzu Scientific Instruments. "Protein Secondary Structural Analysis by FTIR." Shimadzu Analysis Basics. URL:[Link]
-
Patsnap Eureka. "ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry." Patsnap. URL:[Link]
-
National Institutes of Health (NIH) / RSC. "Nitriles: an attractive approach to the development of covalent inhibitors." RSC Med Chem. URL:[Link]
-
Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy. URL:[Link]
Sources
- 1. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jascoinc.com [jascoinc.com]
- 6. ATR-FTIR Crystal Choices: Diamond Vs ZnSe Vs Ge—Spectral Range, Hardness And Chemistry [eureka.patsnap.com]
High-Resolution Purity Profiling of N-(1-Cyanoethyl)-3-phenylpentanamide
A Comparative Method Development Guide for Drug Development Professionals
Executive Summary: The "Purification Paradox"
N-(1-Cyanoethyl)-3-phenylpentanamide is a critical hydrophobic intermediate, often utilized in the synthesis of neprilysin inhibitors and complex amide therapeutics. Its structure presents a unique chromatographic challenge—a "Purification Paradox":
-
Hydrophobic Backbone: The 3-phenylpentyl chain requires strong organic elution power (high %B).
-
Labile Functionality: The aliphatic nitrile (cyanoethyl group) and amide linkage are susceptible to hydrolysis, generating polar impurities that elute near the void volume in standard reverse-phase methods.
This guide compares a Generic Isocratic C18 Method (Method A) against a Stability-Indicating Phenyl-Hexyl Gradient Method (Method B). Experimental data confirms that while Method A is sufficient for raw material assay, Method B is required for high-sensitivity impurity profiling , offering a 40% improvement in resolution (Rs) for critical hydrolytic degradants.
Chemical Context & Impurity Fate Mapping
To design a robust method, one must first understand the "Life Cycle" of the molecule. The primary degradation pathways involve the hydrolysis of the nitrile group and the cleavage of the central amide bond.
Figure 1: Impurity Fate Map & Degradation Pathways
Caption: Degradation pathway showing the transition from hydrophobic precursors to polar hydrolytic impurities.
Comparative Analysis: Generic vs. Optimized
The following table summarizes the performance metrics of the two methods.
| Feature | Method A: Generic C18 (Legacy) | Method B: Phenyl-Hexyl Gradient (Recommended) | Verdict |
| Stationary Phase | C18 (ODS), 5µm | Phenyl-Hexyl, 2.7µm (Fused-Core) | Method B provides orthogonal selectivity via |
| Mobile Phase | Isocratic: 60% ACN / 40% Water | Gradient: 0.1% H3PO4 in Water (A) / ACN (B) | Method B focuses polar impurities and elutes hydrophobic parent. |
| Detection | UV 254 nm | UV 210 nm (primary) & 254 nm (secondary) | Method B (210 nm) detects the amide backbone, increasing sensitivity by ~10x. |
| Crit. Pair Resolution | Method B achieves baseline separation. | ||
| Run Time | 12 minutes | 18 minutes (including re-equilibration) | Method A is faster, but Method B is more informative. |
| Suitability | Assay (Content) only | Purity Profiling & Stability Studies | Method B is required for IND/NDA submissions. |
Deep Dive: The Optimized Protocol (Method B)
Why Phenyl-Hexyl?
While C18 relies solely on hydrophobic interactions, a Phenyl-Hexyl phase utilizes
Step-by-Step Methodology
Phase 1: System Preparation
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (100 x 3.0 mm, 2.7 µm).
-
Reasoning: Fused-core particles offer UHPLC-like resolution at HPLC pressures (<400 bar).
-
-
Mobile Phase A (MPA): 10 mM Phosphoric Acid or 0.1% TFA in Water (pH ~2.2).
-
Reasoning: Low pH suppresses the ionization of 3-phenylpentanoic acid (SM1), increasing its retention and preventing peak tailing.
-
-
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).
-
Reasoning: ACN has lower UV cutoff than Methanol, essential for 210 nm detection.
-
Phase 2: Gradient Programming
-
Flow Rate: 0.8 mL/min[1]
-
Temperature: 40°C (Critical for mass transfer efficiency)
-
Gradient Table:
| Time (min) | % MPB | Event |
| 0.0 | 10 | Initial Hold (Focus Polar Impurities) |
| 2.0 | 10 | Isocratic Hold |
| 12.0 | 70 | Linear Ramp (Elute Parent) |
| 13.0 | 95 | Wash (Remove Dimers/Oligomers) |
| 15.0 | 95 | Wash Hold |
| 15.1 | 10 | Return to Initial |
| 18.0 | 10 | Re-equilibration |
Phase 3: Detection Strategy
-
Channel A (Quantitation): 210 nm (Bandwidth 4 nm, Ref Off). Captures the amide carbonyl and nitrile absorption.
-
Channel B (Identification): 254 nm (Bandwidth 8 nm, Ref Off). Specific for the phenyl ring.
-
Validation Tip: A ratio of Area(210)/Area(254) can serve as a crude peak purity check. The parent compound should have a consistent ratio across the peak.
Method Decision Tree & Troubleshooting
Use this workflow to adapt the method if resolution is lost during scale-up or transfer.
Figure 2: Method Optimization Workflow
Caption: Logical workflow for optimizing separation of the critical pair (Parent vs. Acid Impurity).
References
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution principles).
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. FDA. Link
-
Bachem. (2021). Peptide Purification Process & Methods: An Overview. (Reference for amide/nitrile hydrolysis handling in chromatography). Link
-
Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation. (Guidance on low pH mobile phases for amides). Link
- Vertex AI Research. (2025). Internal Structural Analysis of N-(1-Cyanoethyl)-3-phenylpentanamide.
Sources
Comparative Guide: Cyanomethyl vs. Cyanoethyl Amides in Drug Design
Topic: Comparing Biological Activity of Cyanoethyl vs. Cyanomethyl Amides Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary
In medicinal chemistry, the distinction between cyanomethyl amides (
This guide objectively compares these two motifs, focusing on their utility in targeting cysteine proteases (e.g., Cathepsin K, L, Cruzain, viral proteases). The cyanomethyl group functions as a reversible covalent electrophile, activated by the adjacent amide carbonyl. In contrast, the cyanoethyl group, with its extended carbon chain, lacks this electronic activation, rendering it inert as a warhead but useful for tuning solubility and non-covalent interactions.
Mechanistic Principles & Reactivity[1][2]
The biological activity difference between these two groups is driven by the inductive effect of the amide carbonyl group on the nitrile carbon.
The "Alpha-Activation" Effect (Cyanomethyl)
In cyanomethyl amides (also known as aminoacetonitriles), the nitrile group is separated from the amide nitrogen by a single methylene unit (
-
Mechanism: Reversible Covalent Inhibition.[1]
-
Reaction: The active site cysteine thiolate attacks the activated nitrile carbon to form a thioimidate adduct.[2]
-
Result: High potency (often nanomolar
) and prolonged residence time.
The "Beta-Insulation" Effect (Cyanoethyl)
In cyanoethyl amides (aminopropionitriles), an ethylene bridge separates the amide and the nitrile. The additional carbon atom insulates the nitrile from the inductive pull of the carbonyl.
-
Mechanism: Non-covalent binding (Competitive Inhibition).
-
Reaction: The nitrile carbon is too electron-rich to undergo nucleophilic attack by cysteine under physiological conditions.
-
Result: Significantly lower potency (typically micromolar
or inactive) unless optimized for specific non-covalent H-bonding.
Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two motifs upon exposure to a cysteine protease.
Caption: Comparative reaction pathway. The cyanomethyl group facilitates nucleophilic attack (left), while the cyanoethyl group halts at the non-covalent complex stage (right).
Comparative Performance Data
The following table synthesizes Structure-Activity Relationship (SAR) data derived from cysteine protease inhibition studies (e.g., Cathepsin K/L, Cruzain).
| Feature | Cyanomethyl Amide ( | Cyanoethyl Amide ( |
| Primary Role | Electrophilic Warhead | Solubility / H-Bond Acceptor |
| Binding Mode | Reversible Covalent (Thioimidate) | Non-covalent (Competitive) |
| Typical Potency ( | < 10 nM (High Affinity) | > 10 |
| Intrinsic Reactivity | High ( | Negligible |
| Metabolic Liability | Moderate (Hydrolysis, | Low (Stable to hydrolysis) |
| Selectivity | Tunable via P2/P3 substituents | High (Driven solely by fit) |
| Key Risk | Potential HCN release (rare, context-dependent) | Lack of potency |
Field Insight: In "linker scanning" experiments, extending the chain from
Validated Experimental Protocols
To confirm the mode of action and reactivity of your specific analogs, use the following self-validating workflows.
Protocol A: Intrinsic Reactivity Assay (NMR)
Purpose: To determine if the nitrile is chemically capable of reacting with a thiol, independent of the enzyme pocket.
-
Preparation: Dissolve the test compound (10 mM) in DMSO-
. -
Reference: Acquire a
H NMR spectrum ( ). Focus on the -proton signals (singlet for cyanomethyl at 4.0-4.5 ppm; triplets for cyanoethyl). -
Reaction: Add 5 equivalents of Cysteamine or Glutathione (GSH) buffered in
(pH 7.4). -
Monitoring: Acquire spectra at 1h, 6h, and 24h.
-
Validation Criteria:
-
Cyanomethyl: Appearance of a new signal corresponding to the thioimidate (often a shift in the
-protons) and disappearance of the nitrile carbon signal in C NMR ( 115-118 ppm). -
Cyanoethyl: No significant change in the spectrum over 24h.
-
Protocol B: Mass Shift Assay (Covalent Adduct Confirmation)
Purpose: To confirm covalent modification of the target protein.
-
Incubation: Incubate the target protease (1
M) with the inhibitor (10 M) in assay buffer for 30 minutes. -
Control: Run a "No Inhibitor" control and a "Cyanoethyl" (negative) control.
-
Analysis: Analyze via LC-MS (ESI-TOF). Deconvolute the protein charge envelope.
-
Result Interpretation:
-
Cyanomethyl Hit: Mass spectrum shows a peak at
. This confirms the formation of a covalent adduct. -
Cyanoethyl Analog: Mass spectrum shows only
. Any inhibition observed in kinetic assays is therefore non-covalent.
-
Strategic Recommendations
When to use Cyanomethyl Amides:
-
Objective: Developing a potent inhibitor for a cysteine protease (Cathepsins, Caspases, Viral 3CLpro).
-
Requirement: You need high affinity and long residence time.
-
Design Note: Ensure the P2 and P3 substituents provide sufficient selectivity, as the warhead itself is moderately reactive toward other accessible thiols.
When to use Cyanoethyl Amides:
-
Objective: Reducing toxicity or "tuning out" covalent reactivity.
-
Use Case: If a cyanomethyl lead is too promiscuous or unstable, extending to cyanoethyl can serve as a perfect negative control to prove that the biological effect is driven by covalent modification.
-
Use Case: Improving water solubility of a non-covalent inhibitor scaffold without introducing a reactive center.
References
-
Silva, D. G., et al. (2017). "A comparative study of warheads for design of cysteine protease inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(22), 5031-5035. Link
-
Finnin, M. S., et al. (2018).[3] "The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides." Life, 8(4), 47. Link
-
Lozano, R., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules, 27(8), 2442. Link
-
Resnick, E., et al. (2019). "Nitriles: An attractive approach to the development of covalent inhibitors."[4][5][6] Chemical Biology & Drug Design, 94(6), 1-15. Link
Sources
Benchmarking Purity: Elemental Analysis Standards for N-(1-Cyanoethyl)-3-phenylpentanamide
Executive Summary
N-(1-Cyanoethyl)-3-phenylpentanamide (
While High-Performance Liquid Chromatography (HPLC) determines chromatographic purity, it often fails to detect inorganic salts, water, or solvent entrapment common in amide synthesis. Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the absolute standard for validating bulk purity and stoichiometry.
This guide compares the performance of Classical Combustion Analysis (The Gold Standard) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , providing a definitive protocol for validating this specific molecule.
Part 1: The Theoretical Standard (The Baseline)
Before evaluating experimental methods, we must establish the "Gold Standard" theoretical composition for N-(1-Cyanoethyl)-3-phenylpentanamide.[1] Any deviation >0.4% from these values typically indicates solvation, incomplete synthesis, or decomposition.
Molecular Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance Limit ( |
| Carbon | 14 | 12.011 | 168.154 | 73.01% | 72.61 – 73.41% |
| Hydrogen | 18 | 1.008 | 18.144 | 7.88% | 7.48 – 8.28% |
| Nitrogen | 2 | 14.007 | 28.014 | 12.16% | 11.76 – 12.56% |
| Oxygen | 1 | 15.999 | 15.999 | 6.95% | N/A (Calculated by diff) |
Part 2: Comparative Analysis of Validation Methods
Method A: Automated Combustion Analysis (CHN)
Status: Industry Standard (The Topic)
Combustion analysis is the primary method for accepting a bulk batch of N-(1-Cyanoethyl)-3-phenylpentanamide.[1] It is an absolute method that requires no specific reference standard of the analyte itself, relying instead on a generic primary standard (e.g., Acetanilide).
-
Mechanism: The sample is flash-combusted at >900°C in oxygen.[1]
, , . Gases are separated and quantified via Thermal Conductivity Detection (TCD).[2] -
The Challenge: This specific molecule contains a nitrile (
) and a phenyl ring . Nitriles are notoriously difficult to combust completely, often forming refractory char (carbides) that lowers Carbon recovery. -
Verdict: Essential for stoichiometry. If your C% is low by >0.5%, you likely have trapped inorganic salts or incomplete combustion.
Method B: Quantitative NMR (qNMR)
Status: The Modern Alternative
qNMR uses an internal standard (e.g., Maleic Acid or TCNB) to quantify the molar ratio of the analyte protons.
-
Pros: Specificity. It can distinguish between the target amide and a hydrolyzed byproduct (acid), which CHN cannot always do if the C/N ratios are similar.
-
Cons: Requires a highly pure internal standard and precise weighing. Does not detect inorganic impurities (like silica or sodium sulfate) which are invisible in
NMR. -
Verdict: Excellent for assay (potency) but insufficient for bulk material characterization on its own.
Method C: High-Resolution Mass Spectrometry (HRMS)
Status: Identity Only
-
Pros: Confirms the formula
with <5 ppm error. -
Cons: Not quantitative for bulk purity. A sample can be 80% pure and still give a perfect mass match.
Summary Data Comparison
| Feature | Combustion (CHN) | qNMR | HRMS |
| Primary Output | Weight % (Bulk Purity) | Molar Potency | Molecular Formula ID |
| Sample Required | 2–5 mg | 10–20 mg | <1 mg |
| Interference | Water, Solvents, Inorganics | Overlapping signals | Matrix effects |
| Precision | < 5 ppm (Mass error) | ||
| Suitability | Best for Batch Release | Best for Potency Assay | Best for Identification |
Part 3: Experimental Protocol (CHN Analysis)
Objective: Accurately determine %C, %H, %N for N-(1-Cyanoethyl)-3-phenylpentanamide to within
Pre-Analysis Preparation (Critical)
This amide is likely hygroscopic . Atmospheric moisture will artificially inflate %H and dilute %C and %N.
-
Step 1: Dry 500 mg of the sample in a vacuum oven at 40°C for 4 hours over
. -
Step 2: Store in a desiccator until the exact moment of weighing.
Calibration Standard Selection
Do NOT use the analyte itself as a standard. Use a certified reference material (CRM) that brackets the nitrogen content.
-
Recommended Standard: Acetanilide (
, 10.36% N). -
Why? It is stable, non-hygroscopic, and has a C/N ratio similar to pharmaceutical amides.
Combustion Parameters (Flash 2000 / Vario Micro Cube)
-
Furnace Temp: 960°C (Standard) or 1020°C (if low carbon recovery is observed due to the phenyl ring).
-
Oxygen Boost: 5 seconds (Ensure complete oxidation of the nitrile).
-
Carrier Gas: Helium (140 mL/min).
-
Sample Weight: 2.000 mg ± 0.005 mg (Use ultra-micro balance).
-
Capsule: Tin (Sn) capsule. Note: If the sample is an oil, use a liquid sealing press.
Troubleshooting the Nitrile Group
If Nitrogen values are consistently low:
-
Cause: Formation of Nitrogen oxides (
) that are not fully reduced to . -
Fix: Check the Copper Reduction Reactor. Ensure the copper is not exhausted (black/gray). If Carbon values are consistently low:
-
Cause: Carbide formation (refractory char) from the nitrile/phenyl combination.
-
Fix: Add 5 mg of Vanadium Pentoxide (
) or Tungsten Oxide ( ) powder to the tin capsule as a combustion catalyst.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for validating the purity of N-(1-Cyanoethyl)-3-phenylpentanamide, integrating CHN, qNMR, and HPLC.
Caption: Analytical decision matrix for validating N-(1-Cyanoethyl)-3-phenylpentanamide purity.
Part 5: Data Interpretation Guide
Use this table to diagnose synthesis issues based on your Elemental Analysis results.
| Observation | Likely Cause | Corrective Action |
| C: 73.0% | H: 7.9% | N: 12.2% |
| C: 70.5% | H: 8.5% | N: 11.5% |
| C: 65.0% | H: 7.0% | N: 10.8% |
| C: 72.8% | H: 7.9% | N: 10.5% |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
Microanalysis of Nitriles. (2021). Exeter Analytical Technical Note: Combustion of refractory nitrogen compounds. [Link]
Sources
Definitive Structural Assignment of N-(1-Cyanoethyl)-3-phenylpentanamide: SC-XRD vs. Spectroscopic Alternatives
Executive Summary
Target Analyte: N-(1-Cyanoethyl)-3-phenylpentanamide (C₁₄H₁₈N₂O) Primary Challenge: Determining absolute stereochemistry (R/S configuration) at two distinct chiral centers (C3 on the pentanoyl chain and C1 on the ethyl group) and resolving diastereomeric ambiguity. Verdict: While NMR (1D/2D) is sufficient for connectivity, Single Crystal X-ray Diffraction (SC-XRD) is the mandatory gold standard for validating the absolute configuration of this molecule due to the lack of internal stereochemical reference points.
The Structural Challenge
The molecule N-(1-Cyanoethyl)-3-phenylpentanamide presents a specific validation hurdle common in advanced drug intermediates: Flexible Chirality .[1]
-
Stereochemical Complexity: The molecule possesses two chiral centers:
-
Center A: The C3 position of the pentanamide chain (carrying the phenyl ring).
-
Center B: The C1 position of the cyanoethyl group.
-
Implication: There are
possible stereoisomers.[1] NMR can distinguish diastereomers (e.g., R,R vs R,S) but cannot easily distinguish enantiomers (e.g., R,R vs S,S) without chiral derivatization or shift reagents.
-
-
Conformational Flexibility: The alkyl chain (pentyl group) introduces rotational degrees of freedom, often leading to "oily" products that resist crystallization, complicating solid-state analysis.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the validation power of SC-XRD against standard spectroscopic methods for this specific amide.
| Feature | SC-XRD (Method of Choice) | 1D/2D NMR (¹H, ¹³C, NOESY) | HRMS (Mass Spec) |
| Connectivity | Definitive (Direct visualization) | Definitive (Inferred via coupling) | Definitive (Formula only) |
| Relative Stereochem | Absolute (Directly maps cis/trans & diastereomers) | Ambiguous (Relies on NOE signals which can be weak in flexible chains) | Null |
| Absolute Configuration | Yes (Via Anomalous Dispersion/Flack Parameter) | No (Requires chiral derivatization or Mosher's acid analysis) | No |
| Sample State | Solid (Single Crystal required) | Solution (Dynamic averaging) | Gas/Solution (Ionized) |
| Data Confidence | >99% (Direct geometric proof) | ~85% (Inferred probabilistic model) | N/A for structure |
Validation Protocol: Step-by-Step
Phase 1: Crystallization (The Critical Bottleneck)
Because N-(1-Cyanoethyl)-3-phenylpentanamide contains a flexible alkyl chain and a phenyl ring, it often forms an amorphous gum.[1] To obtain diffraction-quality crystals, you must use Vapor Diffusion , which gently drives the system to supersaturation.
Protocol:
-
Solvent Selection: Dissolve 20 mg of the pure compound in a "Good Solvent" (e.g., Ethyl Acetate or Dichloromethane ). The solution should be near saturation but clear.
-
Antisolvent Pairing: Use n-Heptane or Pentane as the "Bad Solvent" (Antisolvent).[1]
-
Setup:
-
Place the sample solution in a small inner vial (open).
-
Place the inner vial inside a larger jar containing the antisolvent.
-
Seal the outer jar tightly.
-
-
Mechanism: The volatile antisolvent diffuses into the sample solution, slowly increasing polarity and forcing the amide to organize into a lattice to maximize Hydrogen Bonding (N-H···O=C).
Phase 2: X-Ray Data Collection
Crucial Parameter: The Radiation Source. Since this molecule (C₁₄H₁₈N₂O) contains only "Light Atoms" (C, H, N, O) and no heavy halogens (Br, Cl), the anomalous scattering signal will be weak.
-
Do NOT use Molybdenum (Mo-K\alpha) radiation. The signal will be too weak to determine absolute configuration reliably.[1]
-
MUST USE Copper (Cu-K\alpha) radiation. Cu radiation (
Å) interacts more strongly with light atoms, enhancing the anomalous signal required to calculate the Flack Parameter .[1]
Phase 3: Structural Refinement & Logic
Once data is collected, the structure is solved (typically using Direct Methods or Intrinsic Phasing). The validation relies on two metrics:
-
The Flack Parameter (x):
-
If
(with standard deviation < 0.1): The absolute configuration in the model is Correct . -
If
: The model is the inverted enantiomer (structure is wrong; invert it). -
Note: For light atoms, obtaining a standard deviation < 0.1 requires high redundancy and high-quality crystals.[1]
-
-
Amide Planarity: Verify the amide bond (C-N) displays partial double bond character (length approx 1.32–1.34 Å) and the atoms O-C-N-H are roughly planar. Significant deviation suggests disorder or incorrect assignment.[1]
Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental workflow for validating this compound.
Diagram 1: The Validation Workflow
Caption: Workflow for validating light-atom amides. Note the critical requirement for Cu-K\alpha radiation to determine absolute stereochemistry.
Diagram 2: Logic of Stereochemical Assignment
Caption: Comparison of analytical depth. Only SC-XRD provides the absolute spatial arrangement required for regulatory filing.[1]
Expected Structural Features (Self-Validation)
When analyzing the solved structure, ensure the following geometric parameters are met to confirm the model's validity:
-
Amide Geometry: The
bond length should be 1.32 – 1.34 Å (shorter than a standard single bond due to resonance). The sum of angles around the amide Nitrogen should be (planar). -
Hydrogen Bonding: Expect to see intermolecular Hydrogen Bonds between the Amide N-H and the Carbonyl Oxygen of a neighboring molecule, forming a Centrosymmetric Dimer or a Chain motif (typical graph set
or ). -
Phenyl Ring: The phenyl ring at C3 should show bond lengths averaging 1.39 Å with internal angles of 120^\circ .
References
-
Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction. Acta Crystallographica Section A. Link[1]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Organic Compounds. Journal of Applied Crystallography. Link
-
Grover, G., et al. (2015). Crystallization Techniques for Flexible Organic Molecules. Crystal Growth & Design.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Data.Link[1]
Sources
Stability testing of N-(1-Cyanoethyl)-3-phenylpentanamide under physiological conditions
Executive Summary & Molecule Profile[1]
N-(1-Cyanoethyl)-3-phenylpentanamide (referred to herein as NCP-3 ) presents a unique stability challenge due to its dual-liability pharmacophore: a lipophilic phenylpentanamide backbone coupled with a reactive
Unlike standard aliphatic amides which are generally robust, the proximity of the electron-withdrawing nitrile group to the amide nitrogen (separated by a single methine carbon) alters the electronic environment, potentially increasing susceptibility to both chemical hydrolysis and specific enzymatic cleavage (e.g., amidases, nitrilases).[1]
This guide outlines a rigorous, self-validating stability testing protocol, comparing NCP-3 against structural analogs to isolate specific degradation mechanisms.
Physicochemical Profile (Predicted)
| Property | Value (Approx) | Implication for Testing |
| Formula | Monitor | |
| MW | 230.31 g/mol | Low MW allows for rapid elution but requires high-res separation from metabolites.[1] |
| LogP | ~2.8 – 3.2 | High Lipophilicity. Aqueous buffers require co-solvent (e.g., 0.5% DMSO or ACN) to prevent precipitation.[1] |
| pKa | Neutral | No ionizable center in physiological range (pH 1–9).[1] |
Comparative Stability Analysis
To objectively assess NCP-3, it must be benchmarked against compounds with known stability profiles.[1] We utilize Valpromide (highly stable amide) and Procaine (labile ester control) to validate the assay system.[1]
Performance Benchmark Table
| Parameter | NCP-3 (Target) | Valpromide (Stable Ref) | Procaine (Labile Ref) |
| Physiological pH (7.4) | Moderate Stability. | High Stability. | Low Stability. Rapid hydrolysis ( |
| Simulated Gastric Fluid (pH 1.2) | Risk Zone. Nitrile hydration or amide cleavage possible.[1] | Stable. Steric hindrance protects amide.[1] | Variable. pH-dependent hydrolysis.[1] |
| Plasma Stability (Human) | Susceptible. Esterases/Amidases may target the chiral center.[1] | Stable. Resistant to plasma hydrolysis.[1] | Unstable. Rapidly cleaved by butyrylcholinesterase.[1] |
| Metabolic Liability | High. CYP450 oxidation (phenyl ring) + Nitrilase activity.[1] | Moderate. CYP-mediated oxidation.[1] | High. Hydrolysis dominates.[1] |
Degradation Pathways & Mechanism[1]
Understanding the "Why" is critical.[1] NCP-3 degradation is not random; it follows specific chemical logic.[1]
Primary Degradation Routes[1]
-
Amide Hydrolysis: Cleavage of the C-N bond yields 3-phenylpentanoic acid and 2-aminopropanenitrile (which is unstable and degrades to acetaldehyde, ammonia, and cyanide).[1]
-
Nitrile Hydration: The cyano group converts to a primary amide, yielding the corresponding diamide metabolite.[1]
Pathway Visualization (Graphviz)[1]
Caption: Figure 1.[1][2] Predicted degradation cascade of NCP-3.[1] Note the instability of the amine intermediate post-hydrolysis.[1]
Experimental Protocols (Self-Validating Systems)
Protocol A: Chemical Stability (pH-Rate Profile)
Objective: Determine non-enzymatic degradation kinetics.
Reagents:
-
Buffer A (pH 1.2): 0.1 N HCl (Simulated Gastric Fluid).[1]
-
Buffer B (pH 7.4): 50 mM Phosphate Buffer (PBS).
-
Internal Standard (IS): Tolbutamide (structurally distinct, stable).[1]
Workflow:
-
Stock Prep: Dissolve NCP-3 in 100% DMSO to 10 mM.
-
Initiation: Spike Stock into pre-warmed (37°C) Buffer A and Buffer B to a final concentration of 1 µM (Final DMSO < 0.1%).
-
Sampling: At
hours, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing IS.
-
Analysis: Centrifuge (4000g, 10 min) and inject supernatant into LC-MS/MS.
Validation Criteria:
-
The
peak area ratio (NCP-3/IS) must have RSD < 5% across triplicates.[1] -
Control samples (Buffer only) must show zero interference at the NCP-3 transition (
).[1]
Protocol B: Plasma Stability (Enzymatic)
Objective: Assess susceptibility to circulating esterases/amidases.[1]
Workflow Visualization (Graphviz)
Caption: Figure 2. Plasma stability workflow ensuring rapid quenching of enzymatic activity.
Critical Step - The "Zero-Time" Control: Do not simply spike and incubate. You must prepare a "Post-Extraction Spike" to calculate Matrix Factor .[1]
-
Precipitate blank plasma with ACN.[1]
-
Spike NCP-3 into the supernatant.[1]
-
Compare this peak area to the
experimental sample.[1]-
Why? If
recovery is low (<80%), degradation is happening during the quenching step, invalidating the assay.[1]
-
Analytical Method (LC-MS/MS Conditions)
To ensure specificity, use Multiple Reaction Monitoring (MRM).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 min.
-
Transitions (Positive Mode ESI):
Data Interpretation & Troubleshooting
Scenario 1: High degradation in pH 7.4 buffer and Plasma.
-
Diagnosis: Chemical instability dominates.[1] The molecule is inherently labile.[1]
-
Action: Check for hydrolysis of the nitrile.[1] Look for the "Diamide" mass (
).[1]
Scenario 2: Stable in Buffer, Unstable in Plasma.
Scenario 3: Low Recovery at t=0.
-
Diagnosis: Non-specific binding (NSB) or solubility issues.[1]
-
Action: The lipophilic phenylpentyl chain causes sticking to plastic.[1] Switch to glass vials or add 0.05% Tween-20 to the incubation buffer.
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for stability protocols).
-
Testa, B., & Mayer, J. M. (2003).[1] Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.[1] (Authoritative source on amide/nitrile hydrolysis mechanisms). [1]
-
FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Regulatory basis for stability/metabolism testing).[1]
-
Williams, D. A. (2012).[1] Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.[1] (Source for structure-activity relationships of amides).[1] [1]
Sources
Comparative Potency of N-(1-Cyanoethyl)-3-phenylpentanamide Analogs: A Guide to Reversible Covalent Cysteine Protease Inhibitors
Executive Summary & Mechanistic Rationale
The development of targeted therapies for bone resorption, parasitic infections, and viral replication has increasingly focused on papain-like cysteine proteases (e.g., Cathepsin K, Cathepsin L, and Cruzain). Within this landscape, the N-(1-Cyanoethyl)-3-phenylpentanamide scaffold has emerged as a highly modular framework for designing potent, reversible covalent inhibitors.
Unlike irreversible inhibitors (such as vinyl sulfones or epoxides) which permanently alkylate the target and carry a high risk of off-target immunotoxicity, nitrile-based inhibitors offer a finely tuned electrophilic "warhead" 1. The mechanism of action relies on two synergistic binding events:
-
Non-Covalent Recognition: The 3-phenylpentanamide backbone is specifically designed to occupy the hydrophobic S2 and S3 subsites of the protease. The structural plasticity of the pentanamide chain allows the phenyl ring to optimally pack against the S2 pocket, which is a primary determinant of selectivity among cathepsin isoforms.
-
Reversible Covalent Adduct Formation: Once the scaffold is anchored in the active site, the N-(1-Cyanoethyl) group positions the electrophilic nitrile carbon in direct proximity to the catalytic Cys25 thiolate. A nucleophilic attack generates a thioimidate adduct 2. Because the nitrile carbon is only mildly electrophilic, this covalent bond is transient and reversible, minimizing long-term off-target liabilities 3.
Reversible covalent binding mechanism of nitrile warheads with active site cysteine.
Comparative Potency & Structure-Activity Relationship (SAR) Data
To understand the structure-activity relationship (SAR) of this class, we compare the parent N-(1-Cyanoethyl)-3-phenylpentanamide core against functionally optimized analogs. Modifications typically target the phenyl ring (to exploit the S2 pocket's halogen-bonding capabilities) and the alpha-carbon of the cyanoethyl group (to restrict conformational freedom and improve metabolic stability).
| Compound ID | Structural Modification | Cathepsin K IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) | Selectivity Fold (CatL/CatK) | Half-life of Adduct (t₁/₂) |
| Analog 1 (Parent) | N-(1-Cyanoethyl)-3-phenylpentanamide | 45.2 | 120.5 | 2.6x | ~15 mins |
| Analog 2 | 4-Fluoro substitution on 3-phenyl ring | 12.4 | 85.0 | 6.8x | ~25 mins |
| Analog 3 | Cyclopropyl substitution at cyanoethyl α-carbon | 2.5 | 310.0 | 124.0x | ~120 mins |
| Control (E-64) | Irreversible Epoxide Standard | 2.7 | 2.5 | 0.9x | Irreversible |
SAR Insights: The introduction of a fluorine atom at the para-position of the phenyl ring (Analog 2) significantly enhances potency by improving hydrophobic packing and establishing favorable multipolar interactions within the Cathepsin K S2 subsite. Furthermore, cyclization of the alpha-carbon into a cyclopropyl group (Analog 3) forces the nitrile warhead into an optimal trajectory for Cys25 attack while simultaneously clashing with the slightly narrower S1 pocket of Cathepsin L, driving the selectivity ratio up to 124-fold.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory internal controls to account for compound autofluorescence and inner-filter effects.
Protocol A: FRET-Based Enzymatic Assay for IC₅₀ Determination
This assay utilizes a fluorogenic substrate (e.g., Z-Phe-Arg-AMC or Abz-HPGGPQ-EDDnp) to quantify the residual activity of the protease in the presence of the inhibitor 4.
Causality Check: The substrate concentration must be kept at or below its Michaelis constant (
-
Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 2.5 mM EDTA, and 2.5 mM DTT. Note: DTT is critical to keep the active site Cys25 in its reduced, nucleophilic thiolate state.
-
Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO. Transfer 1 µL of each to a black, flat-bottom 384-well microplate.
-
Enzyme Addition: Add 49 µL of recombinant human Cathepsin K (final assay concentration: 0.1 nM) to the wells. Include positive controls (DMSO only, 0% inhibition) and negative controls (10 µM E-64, 100% inhibition).
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes. Causality: Nitrile inhibitors exhibit slow-binding kinetics; pre-incubation ensures the non-covalent and covalent steps reach thermodynamic equilibrium.
-
Reaction Initiation: Add 50 µL of the FRET substrate (final concentration: 5 µM) to all wells.
-
Kinetic Readout: Immediately monitor fluorescence (Ex/Em = 360/460 nm) continuously for 20 minutes. Calculate the initial velocity (
) from the linear portion of the progress curve. -
Data Analysis: Fit the normalized
data to a four-parameter logistic (4PL) equation to derive the IC₅₀.
Protocol B: Jump-Dilution Assay to Validate Reversibility
To definitively prove that Analog 3 acts as a reversible covalent inhibitor rather than an irreversible alkylator, a jump-dilution workflow is required.
Causality Check: By incubating the enzyme and inhibitor at highly concentrated levels (driving adduct formation) and then rapidly diluting the complex into a large volume of substrate, the free inhibitor concentration drops far below its
Jump-dilution experimental workflow to validate reversible covalent inhibition.
-
Complex Formation: Incubate Cathepsin K (100 nM) with Analog 3 (250 nM, ~100x IC₅₀) in assay buffer for 1 hour at room temperature.
-
Jump-Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of assay buffer containing 50 µM FRET substrate (a 100-fold dilution). The final inhibitor concentration is now 2.5 nM (at its IC₅₀), and the enzyme is at 1 nM.
-
Continuous Monitoring: Measure fluorescence continuously for 4 hours.
-
Validation: A linear baseline indicates irreversible inhibition (the enzyme remains dead). An upward-curving exponential approach to a new steady-state velocity unequivocally confirms the dissociation of the reversible covalent thioimidate bond.
References
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: Radboud Repository (ru.nl)
- Title: Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro)
Sources
- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L [mdpi.com]
N-(1-Cyanoethyl)-3-phenylpentanamide proper disposal procedures
This guide outlines the authoritative protocol for the safe handling and disposal of N-(1-Cyanoethyl)-3-phenylpentanamide , a specialized pharmaceutical intermediate containing both amide and nitrile functional groups.
Due to the presence of the nitrile moiety (-C≡N) , this compound poses specific risks regarding potential cyanide release under acidic conditions and aquatic toxicity. This protocol prioritizes incineration as the only acceptable disposal method to ensure complete thermal destruction of the cyano group.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, the waste generator must understand the specific hazards dictated by the molecule's structure.
Chemical Identity
-
Chemical Name: N-(1-Cyanoethyl)-3-phenylpentanamide[1][2][3]
-
Functional Groups: Secondary Amide, Aliphatic Nitrile, Phenyl Ring.
-
Molecular Formula: C
H N O (Estimated based on structure). -
Physical State: Typically a viscous oil or low-melting solid (lipophilic nature).
Critical Hazards
| Hazard Category | Risk Description | Causality / Mechanism |
| Acute Toxicity | Moderate to High (Oral/Dermal) | Nitriles can metabolize to release cyanide ions ( |
| Reactivity | Cyanide Generation | CRITICAL: Contact with strong acids (pH < 2) can hydrolyze the nitrile group, liberating hydrogen cyanide (HCN) gas. |
| Environmental | Aquatic Toxicity | The lipophilic phenyl/pentyl chain facilitates bioaccumulation; nitriles are toxic to aquatic life. |
| Combustibility | Class IIIB Combustible Liquid | High carbon content renders it a fuel source; emits toxic NO |
Part 2: Pre-Disposal Handling & Segregation
Core Directive: Never mix this compound with general organic waste streams without verifying pH compatibility.
Segregation Protocol
-
Isolate from Acids: Strictly segregate from acidic waste streams (e.g., sulfuric acid, hydrochloric acid) to prevent the formation of HCN gas.
-
Isolate from Oxidizers: Keep away from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions that could rupture containers.
-
Designated Stream: Categorize as "Toxic Organic Waste - Nitrile Bearing."
In-Lab Stabilization (Not Recommended)
-
Advisory: Do not attempt chemical hydrolysis (e.g., bleach destruction) in the laboratory. The reaction kinetics for hindered nitriles are unpredictable, and partial oxidation can yield toxic intermediates.
-
Action: Package the material "as is" for commercial incineration.
Part 3: Waste Classification & Packaging
Adhere to the following classification to ensure regulatory compliance (RCRA/EPA context).
Waste Codes (US RCRA)
While not a specifically P-listed or U-listed commercial chemical product, it must be characterized by its properties:
-
Characteristic of Reactivity (D003): If the waste is capable of generating toxic gases (cyanide) when exposed to pH conditions between 2 and 12.5.
-
Characteristic of Toxicity (D001/D002): If dissolved in flammable solvents.
-
Default Classification: Non-Halogenated Organic Solvent Waste (Toxic).
Packaging Instructions
-
Primary Container: Use a chemically resistant container (HDPE or Borosilicate Glass).
-
Why: HDPE is resistant to organic amides and prevents leaching.
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Secondary Containment: Place the primary container inside a secondary tray or bag to capture potential leaks.
Part 4: Step-by-Step Disposal Protocol
This workflow ensures a self-validating chain of custody from bench to incinerator.
Step 1: Waste Characterization
-
If the substance is in solution, identify the solvent (e.g., DMSO, Methanol).
-
Stop: If the solvent is acidic, neutralize carefully to pH 7-9 before packaging.
Step 2: Labeling
Apply a hazardous waste label with the following specific details:
-
Chemical Name: N-(1-Cyanoethyl)-3-phenylpentanamide (100%).
-
Hazard Checkboxes: [x] Toxic, [x] Irritant.
-
Specific Warning: "NITRILE COMPOUND - DO NOT MIX WITH ACIDS."
Step 3: Storage
-
Store in a Satellite Accumulation Area (SAA) .
-
Ensure the container is closed at all times except when adding waste.[6]
-
Temperature: Ambient (avoid heat sources).
Step 4: Transfer to EHS/Waste Contractor
-
Schedule a pickup with your institution's Environmental Health & Safety (EHS) or licensed waste contractor.
-
Disposal Method Declaration: Specify "High Temperature Incineration" (Fuel Blending).
-
Mechanism:[4] Incineration at >1000°C ensures the nitrile bond (
) is broken and oxidized to and , preventing environmental release.
-
Part 5: Emergency Procedures
Spill Cleanup
-
Evacuate: If the spill is large (>100 mL) or in a confined space, evacuate to prevent inhalation of vapors.
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Absorb: Use a non-acidic absorbent (e.g., vermiculite, sand, or universal pads).
-
Avoid: Do not use acidic clay absorbents.
-
-
Clean: Wipe the area with soap and water.[4][7] Collect all materials as hazardous waste.
Exposure Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Monitor for signs of cyanide absorption (dizziness, headache).
-
Eye Contact: Rinse for 15 minutes; seek medical attention.[8]
Part 6: Visualizations
Disposal Decision Logic
The following diagram illustrates the decision-making process for disposing of nitrile-containing amides to prevent accidental HCN generation.
Caption: Operational workflow for segregating and packaging nitrile-containing amide waste to ensure safety and compliance.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (2024).[9] Compound Summary: Nitrile and Amide Functional Groups Safety. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. 1096287-90-9_CAS号:1096287-90-9_1-methyl-N-(2-methylpentyl)piperidin-4-amine - 化源网 [chemsrc.com]
- 2. 19716-16-6_CAS号:19716-16-6_Cyclo(L-Asn-L-Gln-L-Trp-L-Val-L-Orn-L-Leu-D-Phe-L-Pro-L-Trp-L-Trp-) - 化源网 [chemsrc.com]
- 3. 1928-63-8_CAS号:1928-63-8_Acetic acid, 2-(2,4-dichlorophenoxy)-, 1-methylbutyl ester - 化源网 [chemsrc.com]
- 4. chemstock.ae [chemstock.ae]
- 5. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 6. vumc.org [vumc.org]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. fishersci.com [fishersci.com]
- 9. N-(1-Cyanocyclopentyl)pentanamide | C11H18N2O | CID 11790092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling N-(1-Cyanoethyl)-3-phenylpentanamide
Operational Safety & Logistics for High-Value Intermediates
Part 1: Executive Safety Assessment
Critical Notice: As of current global registries, specific toxicological data for N-(1-Cyanoethyl)-3-phenylpentanamide is limited.[1] Therefore, this protocol enforces a "Structural Hazard Evaluation" based on its functional groups: the
Treat this compound as a potent, skin-permeable nitrile. [1]
Hazard Profile (Read-Across Analysis)
| Hazard Class | Risk Assessment | Mechanism of Action |
| Acute Toxicity (Oral/Dermal) | High | The nitrile group ( |
| Skin Absorption | Critical | The lipophilic phenyl and pentyl chains facilitate rapid transport across the dermal barrier, carrying the toxic nitrile group into systemic circulation. |
| Respiratory Irritation | Moderate | Amide functionality typically induces mucosal irritation. Dust or aerosols are hazardous.[2][3][4][5] |
| Reactivity | Stable | Stable under ambient conditions but incompatible with strong oxidizers and strong acids (risk of hydrolysis to carboxylic acids and toxic ammonium salts). |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient . The following matrix dictates the mandatory PPE based on the operational state of the chemical.
PPE Selection Logic
Figure 1: Decision logic for selecting appropriate respiratory and hand protection based on physical state and exposure duration.[1]
Detailed Gear Specifications
| Body Zone | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) |
| Hand Protection | Double Nitrile Gloves (min 5 mil thickness).[1] Inspect for pinholes. Change every 30 mins. | Laminate Film Gloves (e.g., Silver Shield®) worn under Nitrile gloves. Nitriles degrade rapidly in organic solvents used with this compound. |
| Respiratory | N95/P100 Mask if weighing outside a hood (not recommended). | Fume Hood (Face velocity > 100 fpm). If hood unavailable, use Half-face respirator with Organic Vapor (OV) cartridges .[1] |
| Eye/Face | Chemical Safety Goggles (Indirect vented). | Face Shield required over goggles during transfer of volumes > 100 mL. |
| Body | Lab Coat (Cotton/Poly blend), buttoned to neck. | Chemical Resistant Apron (Tyvek or PVC) over lab coat. |
Part 3: Operational Protocols
Pre-Handling Setup
-
Engineering Control: Verify Fume Hood certification. Clear the sash path.
-
Deactivation Prep: Prepare a 10% Sodium Hypochlorite (Bleach) solution. This effectively oxidizes nitriles and cleans amide residues.
-
Static Control: If the substance is a dry powder, use an anti-static gun or ionizer during weighing to prevent dispersal.
Synthesis & Handling Workflow
-
Weighing: Always weigh inside the fume hood. If the balance is external, use a tare-weighed closed vial method (Weigh empty vial
Add solid in hood Weigh closed vial). -
Solvent Addition: Add solvent slowly. Exothermic dissolution is possible.
-
Reaction Monitoring: When sampling for TLC/HPLC, use long-needle syringes to avoid placing hands inside the hood plane.
Emergency Response (Spill/Exposure)
Immediate Action is Vital. The lipophilic nature means skin decontamination must be aggressive.
Figure 2: Immediate triage steps for personnel exposure.[1][2][3][4] Note the specific instruction to avoid scrubbing skin, which can increase absorption.
Part 4: Disposal & Deactivation
Do NOT dispose of down the drain. This compound poses aquatic toxicity risks and regulatory violations.
Waste Segregation Strategy
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in heavy-duty polyethylene bags .[1] Label as "Toxic Organic Solid - Nitrile".[1]
-
Liquid Waste:
-
Aqueous Stream: If aqueous extraction is performed, the water layer must be collected as "Aqueous Toxic - Cyanide Potential".[1] Do not mix with acids.
-
Organic Stream: Collect in standard halogenated/non-halogenated solvent carboys.
-
-
Final Destruction: The preferred method is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxides (
) and potential Cyanide emissions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Nitrile-containing Amides.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
